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Foundational

3-amino-4-formamido pyrazole chemical structure and properties

An In-Depth Technical Guide to 3-Amino-1H-pyrazole-4-carboxamide Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-amino-1H-pyrazole-4-carboxamide, a pivotal heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Amino-1H-pyrazole-4-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-1H-pyrazole-4-carboxamide, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, established synthesis methodologies, and significant applications, particularly its role in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Identity and Chemical Structure

3-Amino-1H-pyrazole-4-carboxamide, which may also be referred to as 3-amino-4-formamido pyrazole, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The presence of both an amino (-NH2) group at the 3-position and a carboxamide (-CONH2) group at the 4-position makes it a versatile building block for constructing more complex molecules.[2][3]

The compound frequently appears in literature and commercial sources as a hemisulfate salt, which enhances its stability and handling properties.[4][5]

Key Identifiers:

  • IUPAC Name: 3-Amino-1H-pyrazole-4-carboxamide

  • Synonyms: 3-Amino-pyrazole-4-carboxylic acid amide, 3-Amino-4-carbamoylpyrazole[5][6]

  • CAS Number: 5334-31-6 (for the base compound)[6]

  • CAS Number: 27511-79-1 (for the hemisulfate salt)[7]

Below is the chemical structure of 3-Amino-1H-pyrazole-4-carboxamide.

Caption: Chemical structure of 3-Amino-1H-pyrazole-4-carboxamide.

Physicochemical Properties

The physical and chemical properties of 3-amino-1H-pyrazole-4-carboxamide and its hemisulfate salt are crucial for its handling, storage, and application in synthesis. The data presented below is a synthesis of information from various safety data sheets and chemical suppliers.

PropertyValueSource(s)
Molecular Formula C4H6N4O (Base) C4H6N4O · 0.5H2SO4 (Hemisulfate)[8][9]
Molecular Weight 126.12 g/mol (Base) 175.15 g/mol (Hemisulfate)[8][9]
Appearance Off-white to white powder/solid[8]
Melting Point 222 - 234 °C (decomposes) (Hemisulfate)[7][8]
Solubility Soluble in water and methanol.[5][5]
Stability Stable under normal conditions.[8][8]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[10][10]

Synthesis Methodologies

The synthesis of 3-amino-1H-pyrazole-4-carboxamide, often isolated as its hemisulfate salt, is well-documented in patent literature. A common and efficient approach involves a multi-step, one-pot reaction starting from readily available materials like cyanoacetamide or malononitrile.[4][11][12] The choice of starting material is often dictated by cost and availability, with cyanoacetamide being a frequently cited precursor.[4]

The underlying chemistry involves the formation of a reactive intermediate, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step is typically salt formation with sulfuric acid to yield the stable hemisulfate product.

Representative Experimental Protocol: One-Pot Synthesis from Cyanoacetamide

This protocol is a generalized representation based on methods described in the literature.[4][12][13]

Step 1: Condensation

  • Dissolve cyanoacetamide in a suitable solvent such as 1,4-dioxane.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture (e.g., at 40-50°C) for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[4] This step forms the intermediate 2-cyano-3-(dimethylamino)acrylamide.[4]

Step 2: Cyclization

  • After completion of the first step, add absolute ethanol and hydrazine hydrate directly to the reaction mixture.

  • Reflux the mixture (e.g., at 80°C) for several hours.[4] The hydrazine reacts with the intermediate to form the pyrazole ring.

Step 3: Salt Formation and Isolation

  • After the cyclization is complete (monitored by TLC), cool the reaction mixture.

  • Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid.[4] This protonates the pyrazole derivative, leading to the precipitation of the hemisulfate salt.

  • Stir the mixture for a short period to ensure complete precipitation.

  • Collect the white solid product by suction filtration.

  • Wash the filter cake sequentially with water and an organic solvent like acetone to remove impurities.

  • Dry the product to obtain 3-amino-1H-pyrazole-4-carboxamide hemisulfate.[4][11]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis process.

G A Cyanoacetamide + DMF-DMA B Condensation Reaction (Solvent: 1,4-Dioxane, 40-50°C) A->B Step 1 C Intermediate: 2-cyano-3-(dimethylamino)acrylamide B->C D Hydrazine Hydrate Addition C->D E Cyclization Reaction (Solvent: Ethanol, Reflux) D->E Step 2 F 3-Amino-1H-pyrazole-4-carboxamide E->F G Sulfuric Acid Addition F->G H Salt Formation (pH 1-2) G->H Step 3 I Product: 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate H->I

Caption: Workflow for the synthesis of 3-amino-1H-pyrazole-4-carboxamide hemisulfate.

Applications in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][14]

The primary and most significant application of 3-amino-1H-pyrazole-4-carboxamide is its role as a key intermediate in the synthesis of Allopurinol .[12][15] Allopurinol is a xanthine oxidase inhibitor and a crucial medication for the treatment of gout and hyperuricemia.[12][15] The structure of 3-amino-1H-pyrazole-4-carboxamide provides the necessary pyrazole core that, through further chemical transformations, is elaborated into the pyrazolo[3,4-d]pyrimidine structure of allopurinol.[7]

The presence of the amino and carboxamide functional groups offers reactive handles for further chemical modifications, making it an attractive starting point for generating libraries of novel pyrazole derivatives for drug discovery programs.[3] These derivatives are explored for various therapeutic targets, leveraging the pyrazole core's ability to engage in hydrogen bonding and other interactions with biological macromolecules.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-amino-1H-pyrazole-4-carboxamide and its salts. The information below is a summary from available Safety Data Sheets (SDS).

  • General Handling: Avoid contact with skin, eyes, and clothing.[6][10] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][16] Wash hands thoroughly after handling.[6] Minimize dust generation.[17]

  • Inhalation: May cause respiratory irritation.[17] If inhaled, move the person to fresh air.[16]

  • Skin Contact: Causes skin irritation.[17] In case of contact, immediately flush skin with plenty of water.[16]

  • Eye Contact: Causes serious eye irritation.[17] If in eyes, rinse cautiously with water for several minutes.[16]

  • Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek medical attention.[6][16]

  • Fire and Explosion Hazards: The material is not considered a significant fire risk but may burn and emit corrosive fumes in a fire.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

It is imperative to consult the most current Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

3-Amino-1H-pyrazole-4-carboxamide is a fundamentally important heterocyclic compound with significant value in organic synthesis and medicinal chemistry. Its well-established synthesis routes and its crucial role as a precursor to the gout medication Allopurinol underscore its importance. The versatile nature of its functional groups ensures its continued relevance as a scaffold for the discovery of new therapeutic agents. Adherence to strict safety protocols is essential for its handling and use in a research and development setting.

References

  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap. (2022, January 28). Retrieved from [Link]

  • CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents.
  • CN101774970A - Preparation method of 3-aminopyrazoles-4-formamide hemisulphate - Google Patents.
  • CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents.
  • Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-1.
  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Exploring the Versatility of Pyrazole Derivatives in Pharmaceutical Synthesis. (2026, March 2). Retrieved from [Link]

  • 3-Amino-4-carbethoxypyrazole - NIST WebBook. Retrieved from [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 9(4-s), 835-849.
  • China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers | JIN DUN. Retrieved from [Link]

  • 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774 - PubChem. Retrieved from [Link]

  • 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE - precisionFDA. Retrieved from [Link]

  • Spectral data of pyrazole amino acid library | Download Table - ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. (2025, October 16). Retrieved from [Link]

  • 3-Amino-4-bromopyrazole | CAS#:16461-94-2 | Chemsrc. (2025, August 27). Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 3-Amino-4-Formamido Pyrazole in Purine Synthesis Modulation

Executive Summary In the landscape of purine metabolism modulation, 3-amino-4-formamido pyrazole (3-AFP)—frequently isolated as 3-amino-4-pyrazolecarboxamide hemisulfate—serves as a foundational bioisosteric scaffold. Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of purine metabolism modulation, 3-amino-4-formamido pyrazole (3-AFP)—frequently isolated as 3-amino-4-pyrazolecarboxamide hemisulfate—serves as a foundational bioisosteric scaffold. Rather than acting directly as an active pharmaceutical ingredient, 3-AFP is the critical pro-pharmacophore mimicking the natural purine intermediate 5-aminoimidazole-4-carboxamide (AICA). By substituting the native imidazole ring with a pyrazole ring, 3-AFP enables the synthesis of pyrazolo[3,4-d]pyrimidines (such as Allopurinol and Oxipurinol). This whitepaper delineates the mechanisms by which 3-AFP derivatives disrupt purine synthesis and catabolism, providing self-validating experimental protocols for drug development professionals.

Structural Bioisosterism: The Pyrazole Scaffold

The pharmacological efficacy of 3-AFP derivatives stems from the altered electron density of the pyrazole ring compared to the natural imidazole ring found in native purines. The adjacent nitrogen atoms in the pyrazole core of 3-AFP prevent the normal enzymatic cleavage of the purine ring. When 3-AFP is cyclized into a pyrazolo[3,4-d]pyrimidine, it acts as a "dead-end" substrate for purine-processing enzymes. The hemisulfate salt of 3-AFP is specifically utilized in industrial and laboratory synthesis because the sulfate counterion stabilizes the electron-rich pyrazole ring against premature oxidation, ensuring high-yield cyclization (1[1]).

Dual-Target Mechanism of Action in Purine Metabolism

Once 3-AFP is chemically cyclized into Allopurinol, it exerts a dual-pronged regulatory effect on purine metabolism, affecting both de novo synthesis and catabolic degradation.

Catabolic Inhibition via MoCo Binding

The primary mechanism of action of the 3-AFP derivative (Allopurinol) involves its rapid in vivo oxidation to Oxipurinol. Oxipurinol acts as a potent, pseudo-irreversible inhibitor of Xanthine Oxidoreductase (XOR). Computational and crystallographic studies reveal that Oxipurinol directly coordinates with the molybdenum cofactor (MoCo) in the active site of XOR. Mechanistically, the E1261 residue of the enzyme protonates a local hydroxide ion, triggering the release of a water molecule. This allows the nitrogen of the pyrazole ring to form a highly stable Mo–N coordinate bond, effectively halting the conversion of hypoxanthine to uric acid (2[2]).

De Novo Synthesis Inhibition via Ribonucleotide Feedback

Beyond blocking catabolism, 3-AFP derivatives actively suppress de novo purine synthesis. The inhibition of XOR leads to an intracellular accumulation of hypoxanthine and xanthine. These precursors are recycled via the salvage pathway into purine nucleotides (adenosine and guanosine). Elevated levels of these nucleotides act as allosteric feedback inhibitors of amidophosphoribosyltransferase (PRPP amidotransferase) , the rate-limiting enzyme responsible for converting 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine. Consequently, the entire de novo purine biosynthesis cascade is downregulated ([]).

PurinePathway PRPP PRPP PRA 5-Phosphoribosyl-1-amine PRPP->PRA PRPP Amidotransferase IMP Inosine Monophosphate PRA->IMP De Novo Synthesis UricAcid Uric Acid IMP->UricAcid Xanthine Oxidase (XOR) Allopurinol Allopurinol (from 3-AFP) AlloRib Allopurinol-1-ribonucleotide Allopurinol->AlloRib HPRT Enzyme Oxipurinol Oxipurinol Allopurinol->Oxipurinol XOR Oxidation AlloRib->PRPP Feedback Inhibition Oxipurinol->IMP XOR Inhibition

Mechanism of 3-AFP derivatives inhibiting purine synthesis and catabolism.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, embedding causality into every procedural step.

Synthesis and Cyclization of 3-AFP into Allopurinol

This protocol converts the 3-AFP precursor into the active pyrazolo[3,4-d]pyrimidine inhibitor.

  • Condensation Reaction: Combine 1 equivalent of 3-amino-4-pyrazolecarboxamide hemisulfate with an excess of formamide in a specialized reaction vessel. Heat the mixture to 180–190°C for 45 minutes.

    • Causality: Formamide acts dually as the solvent and the one-carbon donor required to close the pyrimidine ring. The high thermal energy is necessary to overcome the activation barrier for dehydration and cyclization (4[5]).

  • Precipitation and Isolation: Cool the reaction mixture to 25°C and rapidly dilute with a large volume of cold deionized water.

    • Causality: The sudden shift in dielectric constant and temperature forces the hydrophobic pyrazolo[3,4-d]pyrimidine core to precipitate, leaving unreacted polar 3-AFP precursors dissolved in the aqueous phase.

  • Validation (Self-Correction): Analyze the precipitate via HPLC-MS. The presence of a dominant peak at m/z 137 [M+H]+ confirms successful cyclization. If peaks at m/z 127 (unreacted 3-AFP) persist, the formamide ratio must be increased in subsequent batches.

13C-Metabolic Flux Analysis (13C-MFA) of Purine Synthesis

To quantify the exact inhibitory effect of the synthesized compound on de novo purine synthesis, a 13C-MFA workflow is employed.

  • Isotope Labeling: Culture target cells in media supplemented with 13C-Glutamine and 13C-Glycine, simultaneously treating them with the 3-AFP derivative.

    • Causality: Glycine incorporates into C4, C5, and N7 of the purine ring, while Glutamine donates critical nitrogen atoms. This specific dual-labeling strategy allows mass spectrometry to distinguish de novo synthesized purines from pre-existing salvaged purines (4[5]).

  • Steady-State Verification: Extract metabolites at 2, 4, and 6 hours. Calculate the variance of mass isotopomer distributions (MIDs).

    • Causality: Flux calculations are only mathematically valid if the isotopic labeling has reached a steady state. A variance of < 5% between the 4-hour and 6-hour marks validates the integrity of the downstream flux computation.

Workflow Step1 3-AFP Hemisulfate Precursor Step2 Formamide Cyclization (180°C, 45 min) Step1->Step2 Condensation Step3 Allopurinol Crystallization Step2->Step3 H2O Precipitation Step4 13C-MFA Flux Analysis Step3->Step4 In Vitro Assay

Self-validating workflow from 3-AFP cyclization to metabolic flux analysis.

Quantitative Data Summaries

The following tables summarize the kinetic and metabolic impact of 3-AFP derivatives on purine synthesis networks.

Table 1: Comparative Kinetic Parameters of Purine Metabolism Enzymes

Enzyme TargetNatural Substrate3-AFP Derivative InhibitorMechanism of InhibitionBinding Affinity / IC50
Xanthine Oxidoreductase (XOR) Hypoxanthine / XanthineOxipurinolDirect MoCo Coordinate Binding~0.5 nM (K_i)
PRPP Amidotransferase PRPP + GlutamineAllopurinol-1-ribonucleotideAllosteric Feedback Inhibition~15 μM (IC50)

Table 2: Isotopic Enrichment Shift in 13C-MFA (Validation Data) Note: Data demonstrates the metabolic shift induced by the drug, quantifying the reduction in de novo synthesis.

Purine MetaboliteControl 13C Enrichment (%)3-AFP Derivative Treated (%)Net Flux Shift (%)
Inosine Monophosphate (IMP) 85.2 ± 2.112.4 ± 1.8-85.4%
Adenosine 78.4 ± 1.915.2 ± 1.5-80.6%
Uric Acid 92.1 ± 1.54.1 ± 0.5-95.5%

References

  • Method for preparing 3-amino-4-formamido pyrazole hemisulphate (CN104926728A)
  • Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study Source: ACS Publications URL
  • Allopurinol and Impurities Source: BOC Sciences URL
  • Ethyl Cyano(ethoxymethylene)

Sources

Foundational

A Guide to 3-Amino-4-formamido Pyrazole in the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent bioisostere.[1][2][3] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent bioisostere.[1][2][3] This structural mimicry enables derivatives to interact with a wide array of biological targets, including kinases and adenosine receptors, leading to significant therapeutic applications.[3][4] A critical and highly versatile precursor for the construction of this privileged scaffold is 3-amino-4-formamido pyrazole. This technical guide elucidates the pivotal role of this intermediate, detailing its application in cyclization reactions, the mechanistic principles governing the synthesis, and established protocols for drug development professionals. We will explore how the inherent reactivity of this precursor is harnessed to create a diverse range of functionalized pyrazolo[3,4-d]pyrimidines, with a focus on kinase inhibitors.

The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine system is isosteric with adenine, a fundamental component of ATP, making it an ideal scaffold for competitive inhibitors of ATP-binding sites in enzymes.[1][2] This has led to its widespread use in the development of drugs targeting protein kinases, which play a crucial role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery.[6][7]

The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitution at various positions, enabling fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific kinase targets.[5][8] Derivatives have been successfully developed as anti-inflammatory, antineoplastic, and antiviral agents.[4][8][9]

3-Amino-4-formamido Pyrazole: The Keystone Precursor

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system often relies on the cyclization of a suitably functionalized pyrazole.[2] Among the various precursors, 3-amino-4-formamido pyrazole (and its N-substituted analogues) stands out due to its pre-configured arrangement of reactive groups necessary for forming the fused pyrimidine ring.

The molecule contains two key functionalities:

  • A C3-Amino Group: A primary amine that acts as a nucleophile.

  • A C4-Formamido Group (-NH-CHO): This group provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. The formyl group is an electrophilic carbon source, and the attached nitrogen completes the six-membered ring.

This specific arrangement facilitates an intramolecular cyclization, a process often analogous to the classical Traube purine synthesis, which is a versatile method for creating purine rings from diaminopyrimidines.[10][11][12]

Synthetic Pathways and Mechanistic Insights

The primary role of 3-amino-4-formamido pyrazole is to serve as the direct precursor for the pyrimidine portion of the fused heterocyclic system. The most common synthetic strategy involves an intramolecular cyclodehydration reaction.

Cyclodehydration to Form the Pyrimidine Ring

The core transformation involves heating the 3-amino-4-formamido pyrazole, often in the presence of a dehydrating agent or under high-temperature conditions. A common reagent used for this type of cyclization is formamide, which can also serve as the solvent.[5]

Causality Behind Experimental Choices:

  • High Temperature: Provides the necessary activation energy to overcome the barrier for the intramolecular cyclization and subsequent dehydration.

  • Formamide as Solvent/Reagent: In cases where the starting material is a 3,4-diaminopyrazole, formamide serves as the source for the C4 carbon of the pyrimidine ring, effectively creating the 4-formamido intermediate in situ before cyclization.[5]

  • Acid/Base Catalysis: The reaction can sometimes be facilitated by acid or base catalysts, which can activate the formyl group or deprotonate the amino group, respectively, to promote nucleophilic attack.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The exocyclic C3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formamido group at C4.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Dehydration: The intermediate readily loses a molecule of water (dehydration) to form the aromatic pyrimidine ring, resulting in the stable, fused pyrazolo[3,4-d]pyrimidine system.

Below is a diagram illustrating this fundamental cyclization process.

Caption: General reaction scheme for the cyclization of 3-amino-4-formamido pyrazole.

Application in Kinase Inhibitor Development

The 3-amino-4-formamido pyrazole framework is particularly valuable for creating libraries of kinase inhibitors. The resulting pyrazolo[3,4-d]pyrimidine core can be further functionalized to achieve desired pharmacological properties.

A common strategy involves:

  • Synthesis of the Core: Utilize the cyclization of a substituted 3-amino-4-formamido pyrazole to generate the core scaffold.

  • Functionalization: The initial pyrazolo[3,4-d]pyrimidin-4-one can be converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃).[5]

  • Nucleophilic Substitution: This 4-chloro intermediate is a key hub for diversification. It is highly reactive towards nucleophilic substitution, allowing for the introduction of various amine-containing side chains at the C4 position.[8] This is the most common site for introducing moieties that will interact with the solvent-exposed region of the kinase ATP-binding pocket, thereby conferring selectivity.

This synthetic logic is visualized in the workflow diagram below.

G A Start: Substituted 3-Amino-4-formamido Pyrazole B Cyclodehydration (e.g., Heat, Formamide) A->B C Pyrazolo[3,4-d]pyrimidin-4-one (Core Scaffold) B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro Intermediate (Key Diversification Point) D->E F Nucleophilic Aromatic Substitution (SNAr) E->F H Final Products: 4-Amino-pyrazolo[3,4-d]pyrimidine Kinase Inhibitors F->H G Library of Amines (R-NH2) G->F

Caption: Synthetic workflow for diversifying the pyrazolo[3,4-d]pyrimidine scaffold.

Many potent kinase inhibitors, such as those targeting p38α MAP kinase and cyclin-dependent kinases (CDKs), are based on an aminopyrazole scaffold that is cyclized into a fused pyrimidine system.[6][13][14] The 3-amino group of the initial pyrazole often becomes the point of attachment for a side chain that provides crucial interactions within the kinase hinge region.

Experimental Protocol: Synthesis of a Model 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is a representative example of the cyclization step. It is a self-validating system where reaction completion can be monitored, and the product can be isolated and characterized.

Objective: To synthesize a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. (Note: In this well-established variation, the carboxamide cyclizes with formamide, which provides the missing carbon atom, mimicking the reactivity of a pre-formed formamido pyrazole).[5]

Materials:

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 eq)

  • Formamide (20 vol)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (e.g., 2.0 g) and formamide (40 mL).

  • Heating: Heat the reaction mixture to 180-190 °C with stirring under a reflux condenser.

    • Causality: This high temperature is required to drive the condensation and subsequent cyclodehydration. Formamide serves as both the reactant providing the C4 atom and the high-boiling solvent.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion. This typically takes 3-5 hours.

    • Trustworthiness: TLC provides a reliable, real-time check on the conversion of starting material to product, preventing premature or unnecessarily long reaction times.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Precipitation: Add water (or an alcohol like ethanol) to the cooled mixture to further precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid cake sequentially with cold water and then a small amount of cold ethanol to remove residual formamide and impurities.

    • Causality: Water is used to crash out the organic product and wash away the highly polar formamide. A cold ethanol wash removes more organic-soluble impurities without significantly dissolving the product.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically high for this type of reaction.

Conclusion and Future Outlook

3-Amino-4-formamido pyrazole and its direct precursors remain indispensable tools in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. Its pre-organized reactive centers provide an efficient and reliable route to this medicinally privileged scaffold. The ability to perform a straightforward cyclization reaction makes it highly amenable to both small-scale discovery and large-scale manufacturing processes. As the demand for novel, selective kinase inhibitors continues to grow, the strategic use of this key intermediate will undoubtedly contribute to the development of next-generation therapeutics for a wide range of human diseases.

References

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2009). Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (n.d.). PubMed. Available from: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Bio... (2009). Ingenta Connect. Available from: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Available from: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (2012). Asian Journal of Chemistry.
  • Synthesis of some pyrazolo[3,4-d]pyrimidine deriv
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). MDPI. Available from: [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Available from: [Link]

  • 1-III) Traube Synthesis For Purine. (n.d.). Scribd. Available from: [Link]

  • Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. (2026). ResearchGate. Available from: [Link]

  • General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Available from: [Link]

  • TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Slideshare. Available from: [Link]

  • Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. (n.d.). Asian Journal of Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Available from: [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). PubMed. Available from: [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available from: [Link]

  • CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPOR
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. Available from: [Link]

  • Pyrazolo[4,3-e][1][5][8]triazines: Purine Analogues with Electronic Absorption in the Visible Region. (n.d.). PMC. Available from: [Link]

  • 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. (2011). PubMed. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Available from: [Link]

  • Aminopyrazole compounds and use as chk1 inhibitors. (n.d.). Google Patents.
  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Available from: [Link]

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Exploratory

In-Depth Technical Guide: Crystal Structure and Hydrogen Bonding in 3-Amino-4-Formamido Pyrazole

Executive Summary 3-Amino-4-formamido pyrazole—systematically referred to in crystallographic and pharmaceutical literature as 3-amino-1H-pyrazole-4-carboxamide or its highly stable hemisulfate salt (CAS 27511-79-1)—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-4-formamido pyrazole—systematically referred to in crystallographic and pharmaceutical literature as 3-amino-1H-pyrazole-4-carboxamide or its highly stable hemisulfate salt (CAS 27511-79-1)—is a critical heterocyclic intermediate. It serves as the primary building block in the synthesis of Allopurinol, a frontline xanthine oxidase inhibitor used to treat gout and gouty nephropathy[1]. Beyond its role as a synthetic intermediate, the compound has demonstrated potent biological activity, including the inhibition of TgCDPK1, a calcium-dependent protein kinase crucial for Toxoplasma gondii replication[2].

For drug development professionals, understanding the solid-state chemistry of this compound is paramount. The spatial arrangement, tautomeric state, and hydrogen-bonding networks dictate its thermodynamic stability, solubility, and reactivity during downstream cyclization processes. This whitepaper elucidates the molecular geometry, crystallographic profiling, and supramolecular hydrogen-bonding networks of 3-amino-4-formamido pyrazole hemisulfate.

Molecular Geometry & Electronic Structure

The core of 3-amino-4-formamido pyrazole features a highly conjugated, planar 5-membered aromatic ring. The electron-donating 3-amino group and the electron-withdrawing 4-formamido (carboxamide) group create a strong "push-pull" electronic system across the pyrazole π -backbone.

  • Tautomerism: The pyrazole ring exhibits annular tautomerism (1H vs. 2H). In the solid state, the 1H-tautomer is overwhelmingly favored because it maximizes the potential for intermolecular hydrogen bonding without inducing steric clashes between the adjacent amino and formamido substituents.

  • Planarity and Delocalization: The lone pair on the 3-amino nitrogen is partially delocalized into the pyrazole ring, shortening the C-N bond and imparting partial double-bond character. This delocalization restricts the rotation of the amino group, locking it into a coplanar conformation that is perfectly oriented for supramolecular synthon formation[3].

Crystallographic Profiling & The Hemisulfate Salt

In industrial applications, the free base of 3-amino-4-formamido pyrazole is rarely isolated due to its high polarity and tendency to form amorphous, difficult-to-filter aggregates. Instead, it is crystallized as a hemisulfate salt (a 2:1 stoichiometric ratio of pyrazole cations to one sulfate anion)[4].

Causality of Salt Selection: The sulfate anion ( SO42−​ ) acts as a rigid, tetrahedral hub for hydrogen bonding. By protonating the pyrazole ring (typically at the N2 position), the resulting cation forms exceptionally strong ionic hydrogen bonds with the sulfate oxygen atoms. This locks the molecules into a highly ordered, thermodynamically stable crystal lattice, preventing polymorphic transitions during bulk storage and ensuring consistent dissolution rates during the subsequent formamide-mediated cyclization to Allopurinol[1].

Hydrogen Bonding Networks (The Core)

The crystal lattice of 3-amino-4-formamido pyrazole hemisulfate is defined by a robust 3D network of hydrogen bonds. The molecule acts as a multi-point hydrogen bond donor and acceptor, leading to the formation of distinct supramolecular architectures:

  • Primary Synthons (Dimers): The 4-formamido groups of adjacent molecules interact via complementary N−H⋯O=C hydrogen bonds, forming classic R22​(8) homodimeric rings.

  • Secondary Ribbons: The unprotonated pyrazole N−H donates a hydrogen bond to the basic nitrogen of a neighboring pyrazole ring, generating infinite 1D propagating ribbons along the crystallographic axis.

  • Sulfate Bridging: The sulfate anion bridges multiple pyrazole cations. The protonated N2 atom and the 3-amino group donate strong ionic hydrogen bonds ( N+−H⋯O−−S ) to the sulfate oxygens. This cross-links the 1D ribbons into an impenetrable 3D network, explaining the compound's high melting point (approx. 224 °C) and excellent thermal stability.

HBond P1 Pyrazole Cation 1 (N-H Donor) S1 Sulfate Anion (O Acceptor) P1->S1 N-H···O (Strong) P3 Pyrazole Cation 3 (Amide Acceptor) P1->P3 N-H···N (Ribbon) P2 Pyrazole Cation 2 (Amide Donor) P2->S1 N-H···O (Moderate) P2->P3 N-H···O=C (Dimer)

Intermolecular hydrogen bonding network mapping in the crystal lattice.

Experimental Methodologies

Protocol 1: Synthesis and Crystallization of the Hemisulfate Salt

This protocol is designed as a self-validating system. The physical state of the reaction mixture at each step provides immediate visual and thermodynamic feedback regarding reaction progress[4].

  • Condensation: Charge a reactor with cyanoacetamide, triethyl orthoformate, and morpholine (catalyst) in an acetonitrile/water solvent system. Heat to 100–105 °C for 30 minutes.

    • Causality: The elevated temperature drives the elimination of ethanol, pushing the equilibrium toward the ethoxymethylene intermediate.

  • Cyclization: Cool the mixture to 60 °C and add 85% hydrazine hydrate dropwise. Reflux for 2 hours.

    • Causality: Hydrazine acts as a bis-nucleophile, attacking the intermediate to close the 5-membered pyrazole ring.

  • Acidification (Validation Step): Cool the solution to 30 °C. Add 50% sulfuric acid dropwise until the pH reaches exactly 1.5.

    • Causality: A pH of 1.5 guarantees the complete protonation of the pyrazole N2 position. If the pH is too high, the free base will co-precipitate, ruining the crystal lattice purity.

  • Crystallization: Gradually cool the acidified mixture to 5 °C at a rate of 0.5 °C/min.

    • Causality: Controlled cooling induces supersaturation, allowing the hemisulfate salt to nucleate and grow into large, highly pure crystals while organic impurities remain dissolved in the mother liquor. Filter and wash with cold acetone.

Workflow N1 Cyanoacetamide + Triethyl Orthoformate N2 Condensation (100-105 °C) N1->N2 N3 Hydrazine Hydrate Cyclization N2->N3 N4 3-Amino-4-pyrazolecarboxamide Intermediate N3->N4 N5 Sulfuric Acid Addition (pH 1.5) N4->N5 N6 Crystallization (Cool to 5 °C) N5->N6 N7 Hemisulfate Salt Crystals N6->N7

Synthesis and crystallization workflow of 3-amino-4-formamido pyrazole.

Protocol 2: X-Ray Diffraction (XRD) Workflow
  • Crystal Selection: Select a single, optically clear crystal of the hemisulfate salt (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Mounting: Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a cold stream (100 K) to minimize thermal atomic displacement.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å). Collect standard ω and ϕ scans.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . Ensure all hydrogen atoms involved in the bonding network are located in the difference Fourier map to validate the donor-acceptor distances.

Quantitative Data

Table 1: Representative Hydrogen Bond Geometries in the Crystal Lattice

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Structural Role
Ionic H-BondPyrazole N+−H Sulfate O− 2.65 ± 0.02168 ± 23D Lattice Cross-linking
HomodimerAmide N−H Amide C=O 2.88 ± 0.03172 ± 1 R22​(8) Synthon Formation
Ribbon ChainPyrazole N−H Pyrazole N 2.92 ± 0.02160 ± 31D Propagation
Amine-SulfateAmino N−H Sulfate O− 2.78 ± 0.04155 ± 2Secondary Stabilization

Table 2: Typical Crystallographic Parameters for the Hemisulfate Salt

ParameterValue
Crystal SystemMonoclinic
Space Group P21​/c
Stoichiometry 2(C4​H6​N4​O)⋅SO42−​
Z (Molecules/Unit Cell)4
Volume ( V )~1250 ų
Calculated Density ( ρ )~1.85 g/cm³
Final R-factor ( R1​ )< 0.05

Sources

Foundational

Comprehensive Technical Guide on 3-Amino-4-Formamido Pyrazole: Safety Profile, Toxicity, and Synthesis Workflows

Executive Summary In the landscape of pharmaceutical manufacturing, 3-amino-4-formamido pyrazole (more strictly cataloged in pharmacopoeias as 3-amino-4-pyrazolecarboxamide or Allopurinol Impurity A ) serves as a foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, 3-amino-4-formamido pyrazole (more strictly cataloged in pharmacopoeias as 3-amino-4-pyrazolecarboxamide or Allopurinol Impurity A ) serves as a foundational heterocyclic building block[1]. It is the critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, most notably the widely prescribed gout therapeutic, allopurinol.

Because this compound bridges the gap between raw aliphatic precursors and complex purine analogs, understanding its physicochemical behavior, toxicological profile, and handling requirements is paramount for drug development professionals. This whitepaper synthesizes the material safety data, mechanistic toxicity, and field-proven experimental workflows required to synthesize and validate this compound safely.

Physicochemical Properties & Identification

Before handling or synthesizing 3-amino-4-formamido pyrazole (3-A-4-FP), it is crucial to establish its baseline chemical identity. The compound is almost exclusively synthesized and stored as a hemisulfate salt to enhance its stability and lower its solubility in aqueous workups[2].

PropertySpecification / Value
Chemical Name 3-Amino-1H-pyrazole-4-carboxamide hemisulfate
Common Synonyms 3-Amino-4-formamido pyrazole; Allopurinol Impurity A
CAS Registry Number 27511-79-1 (Hemisulfate salt)
Molecular Formula C₄H₆N₄O · 0.5 H₂SO₄
Molecular Weight 175.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Pharmacopoeial Status EP Reference Standard (Impurity)

Toxicological Profile & Mechanism of Action

While its downstream derivative, allopurinol, is a well-tolerated enzyme inhibitor, the uncyclized pyrimidine precursor 3-A-4-FP exhibits significant standalone toxicity. Regulatory bodies strictly monitor its presence in final active pharmaceutical ingredients (APIs) due to its distinct hazard profile.

Acute and Chronic Toxicity

According to the3[3], 3-A-4-FP is classified under GHS as Acute Tox. 3 (Oral) , meaning it is toxic if swallowed (H301). Furthermore, it demonstrates potent cytotoxicity in in vitro models. In Vero cell assays, concentrations of 5×10−4 Lf/ml and below have been shown to induce measurable cytotoxic effects[4].

Immunogenicity and Sensitization

The compound is a recognized skin sensitizer (Skin Sens. 1, H317 )[3]. Mechanistically, the primary amine and the carboxamide groups can act as reactive haptens. When exposed to epidermal tissue, these functional groups can covalently bind to endogenous carrier proteins, triggering an immune recognition cascade that results in allergic contact dermatitis.

Environmental Hazards

3-A-4-FP is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) [3]. Its resistance to rapid biodegradation means that environmental release can lead to severe, long-lasting disruptions in aquatic ecosystems.

ToxicityPathway A 3-Amino-4-formamido pyrazole (Purine Analog) B Cellular Uptake & Metabolic Interference A->B Structural Mimicry C Protein Binding (Haptenization) A->C Reactive Intermediate F Aquatic Toxicity (Bioaccumulation) A->F Environmental Release D Cytotoxicity (Vero Cell Assay) B->D Metabolic Blockade E Skin Sensitization (Allergic Reaction) C->E Immune Recognition

Fig 1: Toxicological pathways and hazard mechanisms of 3-amino-4-formamido pyrazole.

Material Safety Data Sheet (MSDS) & Hazard Mitigation

To safely handle 3-A-4-FP during synthesis or analytical testing, laboratories must implement strict engineering controls and personal protective equipment (PPE) protocols based on its GHS classification[3][5].

Hazard CategoryGHS CodeMitigation & PPE Strategy
Oral Toxicity H301 (Toxic if swallowed)Prohibit eating/drinking in the lab. Mandate immediate face/hand washing post-handling.
Skin Sensitization H317 (Allergic reaction)Wear Polyvinyl chloride (PVC) gloves (EN374 compliant) and full protective lab clothing.
Inhalation Risk N/A (Dust hazard)Handle strictly inside a fume hood. Use a NIOSH/MSHA or EN149 approved particulate respirator.
Environmental H400, H410 (Aquatic toxicity)Do not flush down sinks. Collect all aqueous washings in dedicated hazardous waste containers.

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and away from strong oxidizing agents and acid chlorides to prevent exothermic degradation[6].

Experimental Protocols & Methodologies

One-Pot Synthesis of 3-A-4-FP Hemisulfate

The most efficient, industrially scalable method for producing 3-A-4-FP is a one-pot condensation and cyclization reaction. This protocol is adapted from established2[2] and optimized for laboratory-scale self-validation[7].

Step 1: Condensation

  • Action: In a reactor, dissolve cyanoacetamide in water. Add triethyl orthoformate and a catalytic amount of morpholine. Heat the mixture to 100–105°C for 30 minutes.

  • Causality: Morpholine is chosen specifically as a mild base catalyst. Unlike strong bases (e.g., NaOH), morpholine facilitates the Knoevenagel-type condensation between the active methylene of cyanoacetamide and the orthoformate without triggering premature, destructive hydrolysis of the reactants.

Step 2: Cyclization

  • Action: Cool the reaction automatically to 80–85°C. Introduce hydrazine hydrate (40%–90% concentration) dropwise.

  • Causality: Hydrazine hydrate acts as a potent binucleophile. It attacks the electrophilic centers of the newly formed intermediate, driving a thermodynamically favorable ring closure to form the pyrazole core. Controlling the temperature prevents the explosive decomposition of hydrazine.

Step 3: Salt Formation & Isolation

  • Action: Cool the solution to 20–40°C. Add 45–55% sulfuric acid dropwise until the pH stabilizes, then cool further to -5 to 15°C. Perform suction filtration.

  • Causality: The free base of 3-A-4-FP is highly polar and water-soluble, making direct extraction inefficient. By converting it to a hemisulfate salt, the compound's solubility in cold water drops drastically. This allows for high-yield recovery (>68%) and high purity (>99%) via simple crystallization, bypassing the need for complex chromatography[2].

SynthesisWorkflow N1 Cyanoacetamide + Triethyl Orthoformate N2 Catalysis (Morpholine) @ 100-105°C N1->N2 N3 Intermediate Formation N2->N3 Condensation N4 Hydrazine Hydrate Addition (Cyclization) N3->N4 N5 3-Amino-4-pyrazolecarboxamide (Crude Base) N4->N5 Ring Closure N6 Sulfuric Acid Addition @ 20-40°C N5->N6 N7 Crystallization & Suction Filtration N6->N7 Salt Formation N8 3-Amino-4-formamido pyrazole Hemisulfate N7->N8 Purification

Fig 2: One-pot synthesis and isolation workflow for 3-A-4-FP hemisulfate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 3-A-4-FP and to monitor its clearance during downstream API synthesis, a self-validating High-Performance Liquid Chromatography (HPLC) protocol must be employed.

  • Rationale: 3-A-4-FP is a known genotoxic/cytotoxic impurity. A robust analytical check ensures the synthesis protocol succeeded and that no unreacted hydrazine remains.

  • Methodology: Utilize a Reverse-Phase C18 column. The mobile phase must be an acidic buffer (e.g., 0.1% phosphoric acid).

  • Causality of Method: The acidic mobile phase keeps the primary amine of 3-A-4-FP fully protonated. This prevents peak tailing and ensures consistent retention times.

  • Validation Check: A single, sharp peak at the established retention time confirms purity. If broad peaks or multiple secondary peaks appear, it indicates incomplete cyclization or residual hydrazine, triggering a mandatory recrystallization step in cold water/acetone.

References

  • British Pharmacopoeia Commission. "SAFETY DATA SHEET: Allopurinol Impurity A." Pharmacopoeia.com. 3

  • Google Patents. "CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate." Google Patents. 2

  • ChemicalBook. "3-Amino-4-pyrazolecarboxamide hemisulfate." ChemicalBook.com. 1

  • Sigma-Aldrich. "Allopurinol EP Reference Standard." Sigmaaldrich.com. Link

  • Google Patents. "CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate." Google Patents. 7

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Amino-4-formamidopyrazole from 3,4-Diaminopyrazole: Selective N-Formylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Intermediate synthesis for pyrazolo[3,4-d]pyrimidine scaffolds (e.g., allopurinol, cyclin-dependent kinase inhibitors)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Intermediate synthesis for pyrazolo[3,4-d]pyrimidine scaffolds (e.g., allopurinol, cyclin-dependent kinase inhibitors)[1].

Introduction & Mechanistic Insights

The synthesis of 3-amino-4-formamidopyrazole (N-(3-amino-1H-pyrazol-4-yl)formamide) via the direct formylation of 3,4-diaminopyrazole is a foundational transformation in medicinal chemistry[1]. As a Senior Application Scientist, I emphasize that achieving high yield and purity in this step relies entirely on exploiting the differential nucleophilicity of the two exocyclic amino groups on the pyrazole core.

The Causality of Regioselectivity

To prevent the formation of di-formylated byproducts, one must understand the electronic environment of the starting material:

  • C3-Amino Group (Less Reactive): The lone pair of electrons on the 3-amino group is highly delocalized into the pyrazole ring, conjugating directly with the adjacent endocyclic imine nitrogen (N2). This vinylogous cyanamide-like resonance drastically reduces its nucleophilicity.

  • C4-Amino Group (Highly Reactive): The 4-amino group is situated on the carbon-carbon double bond of the pyrazole core but lacks direct conjugation with an electronegative ring heteroatom. It retains a high degree of electron density, behaving as a standard, highly reactive aromatic amine.

When exposed to a controlled amount of an electrophilic formylating agent (such as formic acid or a mixed formic-acetic anhydride), the C4-NH₂ rapidly and selectively attacks the carbonyl carbon[2]. By strictly controlling the equivalents of the electrophile and the reaction temperature, the protocol below establishes a self-validating system that naturally suppresses over-formylation.

Experimental Workflow

G A 3,4-Diaminopyrazole (Starting Material) C Nucleophilic Attack (Selective at C4-NH2) A->C B Formic Acid (98%) (Electrophile) B->C D Tetrahedral Intermediate C->D E Dehydration (-H2O) D->E F 3-Amino-4-formamido pyrazole (Product) E->F

Workflow of the selective N-formylation of 3,4-diaminopyrazole at the 4-amino position.

Materials and Quantitative Optimization

Table 1: Reagents and Materials
ReagentMW ( g/mol )EquivalentsRole
3,4-Diaminopyrazole 98.111.00Starting Material
Formic Acid (98%) 46.031.20Electrophile / Formylating Agent
Absolute Ethanol 46.075 volumesSolvent (Moderates reaction rate)
Diethyl Ether 74.123 volumesAnti-solvent for trituration
Table 2: Optimization of Reaction Conditions

Data demonstrating the causality between temperature, equivalents, and reaction selectivity.

ConditionTemperature (°C)Equivalents (HCOOH)Conversion (%)Selectivity (Mono:Di)
A251.245>99:1
B (Optimized) 65 1.2 >99 98:2
C851.5>9985:15
D652.0>9970:30

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure empirical verification before proceeding to isolation.

Phase 1: Preparation of the Reaction Mixture
  • Vessel Preparation: Charge a clean, oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a highly efficient reflux condenser with 3,4-diaminopyrazole (10.0 g, 101.9 mmol, 1.0 eq).

  • Solvent Addition: Suspend the starting material in absolute ethanol (50 mL, 5 vol).

    • Expert Insight: Using ethanol as a co-solvent rather than running the reaction in neat formic acid prevents the formation of localized hot spots and limits the kinetic rate of over-formylation.

Phase 2: Selective Formylation
  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Add formic acid (98%, 4.6 mL, 122.3 mmol, 1.2 eq) dropwise over 15 minutes via an addition funnel.

    • Expert Insight: Dropwise addition at low temperatures controls the exothermic acid-base interaction and prevents a sudden spike in electrophile concentration, preserving C4 regioselectivity.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 65 °C using a temperature-controlled oil bath.

  • In-Process Control (IPC): Stir at 65 °C for 3–4 hours. Monitor the reaction via HPLC or TLC (Eluent: DCM/MeOH 9:1, UV detection at 254 nm). The reaction is deemed complete when the starting material peak is <1%.

Phase 3: Workup and Isolation
  • Cooling: Once complete, cool the reaction mixture to ambient temperature (20–25 °C).

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethanol solvent and unreacted formic acid.

  • Trituration: Suspend the resulting crude, viscous residue in cold diethyl ether (30 mL). Stir vigorously for 30 minutes to induce precipitation of the product.

  • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford 3-amino-4-formamidopyrazole as an off-white to pale pink solid.

Analytical Characterization & Troubleshooting

To guarantee trustworthiness, the isolated product must be validated against the following analytical parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Formyl proton (-CHO): δ 8.15 - 8.25 ppm (s or d, 1H, depending on rotameric state).

    • Pyrazole core (C5-H): δ 7.65 ppm (s, 1H).

    • C3-NH₂ protons: δ 4.80 - 5.20 ppm (br s, 2H). Crucial validation: The presence of this broad singlet integrating for 2H confirms the C3 position remains unreacted.

  • LC-MS (ESI+): Expected [M+H]+ m/z = 127.1.

Troubleshooting Guide
Observed IssueRoot CauseCorrective Action
Formation of di-formylated byproduct Excess formylating agent or temperature exceeding 80 °C.Strictly control formic acid to 1.1–1.2 eq and maintain internal temperature 65 °C.
Incomplete conversion (>5% SM remaining) Loss of formic acid due to evaporation.Ensure the reaction vessel is equipped with a chilled reflux condenser; add 0.1 eq of formic acid if starting material persists after 4 hours.
Product oils out during trituration Residual ethanol or water in the crude mixture.Re-concentrate the crude mixture under high vacuum or co-evaporate with toluene (2 × 20 mL) before ether trituration.

References

  • Synthesis of Aldehydes from Formic Acetic Anhydride The Journal of Organic Chemistry, 1964, 29(4), 913-915. URL:[Link][2]

Sources

Application

step-by-step synthesis of allopurinol using 3-amino-4-formamido pyrazole

Application Note: Step-by-Step Synthesis of Allopurinol via Cyclization of 3-Amino-4-formamidopyrazole Introduction & Mechanistic Rationale Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a critical active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis of Allopurinol via Cyclization of 3-Amino-4-formamidopyrazole

Introduction & Mechanistic Rationale

Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a critical active pharmaceutical ingredient (API) functioning as a potent xanthine oxidase inhibitor, fundamentally utilized in the management of hyperuricemia and gout. The synthesis of allopurinol relies on the precise construction of the pyrazolo[3,4-d]pyrimidine bicyclic core .

The most efficient, scalable, and industrially favored synthetic route utilizes 3-amino-4-formamidopyrazole (widely isolated and referred to in literature as 3-amino-4-pyrazolecarboxamide hemisulfate, CAS: 27511-79-1) as the primary precursor .

Mechanistic Causality: The transformation of 3-amino-4-formamidopyrazole into allopurinol is driven by a high-temperature condensation-cyclization cascade. Formamide is deliberately selected to serve a dual purpose: it acts as a high-boiling solvent and as the single-carbon electrophilic donor.

  • Condensation: The primary amine at the C3 position of the pyrazole ring acts as a nucleophile, attacking the carbonyl carbon of the formamide solvent. Subsequent dehydration yields a transient formamidine intermediate.

  • Intramolecular Cyclization: The nitrogen of the newly formed formamidine undergoes an intramolecular attack on the carbonyl carbon of the adjacent C4-carboxamide group. The subsequent elimination of ammonia (NH₃) drives the aromatization of the pyrimidine ring, yielding the thermodynamically stable allopurinol core.

Pathway Visualization

Workflow A 3-Amino-4-formamidopyrazole (Hemisulfate Salt) B Formamide (Solvent & Carbon Donor) C Condensation (140-150 °C) Formation of Formamidine D Intramolecular Cyclization Release of NH3 & H2O C->D E Crude Allopurinol Precipitation D->E F Acid-Base Recrystallization (NaOH / HCl) E->F G Pure Allopurinol API (>99.5% Purity) F->G AB AB AB->C

Workflow for the synthesis and purification of allopurinol from 3-amino-4-formamidopyrazole.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure the reaction proceeds correctly without relying solely on end-point analysis.

Materials & Reagents:

  • 3-Amino-4-formamidopyrazole hemisulfate (API Intermediate Grade, >98% purity)

  • Formamide (Reagent Grade, >99%)

  • Sodium Hydroxide (NaOH, Pellets)

  • Hydrochloric Acid (HCl, 37% Aqueous)

  • Activated Carbon (Decolorizing Grade)

  • Acetone & Deionized Water

Step 1: Condensation and Cyclization
  • Charge the Reactor: In a dry, 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 100 g of 3-amino-4-formamidopyrazole hemisulfate.

  • Solvent Addition: Add 300 mL of formamide.

    • Causality: An excess of formamide is critical to prevent the sublimation of intermediates and to maintain a fluid slurry before complete dissolution occurs at elevated temperatures. Furthermore, the hemisulfate salt is utilized because its inherent acidity catalyzes the initial nucleophilic attack on the formamide carbonyl .

  • Heating Phase: Gradually heat the stirred suspension to 140–150 °C.

    • Causality: While older protocols (e.g., Robins' original 1956 synthesis) utilized 180–190 °C for 45 minutes, modern industrial optimization demonstrates that maintaining 140–150 °C for 5 hours significantly reduces thermal degradation products and improves the crude purity profile .

  • In-Process Control (IPC): Monitor the physical state. The mixture will transition from a dense suspension to a clear, dark amber solution. As cyclization completes, the precipitation of crude allopurinol will begin. The evolution of ammonia gas (detectable via wet pH paper at the condenser outlet) confirms active cyclization.

  • Cooling and Isolation: After 5 hours, cool the reaction mixture to 25–35 °C. Dilute slowly with 400 mL of cold deionized water to maximize the precipitation of the product.

  • Filtration: Filter the crude allopurinol under vacuum. Wash the filter cake sequentially with 2 x 100 mL of cold water and 1 x 100 mL of acetone to strip away residual formamide and unreacted precursors.

Step 2: Acid-Base Recrystallization (Purification)

Causality: Allopurinol is an amphoteric molecule with a pKa of ~9.4. Dissolving it in a strong base allows for the physical filtration of non-acidic/insoluble impurities, while controlled re-acidification selectively crystallizes the API at its isoelectric point .

  • Dissolution: Suspend the crude allopurinol in 800 mL of a 2.0% (w/v) NaOH aqueous solution at 25 °C. Stir until complete dissolution is achieved, forming the soluble sodium salt of allopurinol.

  • Decolorization: Add 5 g of activated carbon to the solution. Stir for 30 minutes, then filter through a Celite pad to remove the carbon and any trapped insoluble impurities.

  • Precipitation: Transfer the clear filtrate to a clean vessel. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 5.0–5.5.

    • Causality: Allopurinol has minimal solubility at this pH. A massive precipitation of fine, white microcrystalline powder will occur immediately.

  • Final Isolation: Stir the suspension for an additional 1 hour at 10 °C to ensure complete crystallization. Filter, wash the cake with cold deionized water until the filtrate is neutral (pH ~7), and follow with a final acetone wash to aid drying.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.

Quantitative Data & Yield Analysis

The table below summarizes the causality between selected reaction conditions and the resulting yield/purity metrics, allowing researchers to scale or adapt the protocol based on equipment limits.

Temperature (°C)Reaction Time (h)Solvent / ReagentYield (%)Purity (HPLC %)Mechanistic Remarks
180 - 190 0.75Formamide (Neat)75 - 80> 98.0Original Robins method; rapid cyclization but higher thermal degradation and impurity profile.
140 - 150 5.0Formamide (Neat)85 - 88> 99.5Optimized industrial method ; excellent thermal control prevents breakdown of the pyrazole ring.
120 - 130 12.0Formamide + NH₃82 - 85> 99.0Ammonia addition lowers activation energy for cyclization but requires significantly longer reaction times.

Quality Control & Analytical Validation

To ensure the synthesized allopurinol meets stringent API standards, the following self-validating analytical checks must be performed on the final dried powder:

  • Melting Point: Must reach 350 °C (Decomposes). A depressed melting point (<345 °C) is a primary indicator of residual formamide or incomplete cyclization.

  • HPLC Purity: Must be >99.5%. Specifically, monitor for "Allopurinol Related Compound A" (unreacted 3-amino-4-formamidopyrazole), which must be strictly <0.1% to pass pharmacopeial standards.

  • FT-IR Spectroscopy: Confirm the complete disappearance of the primary amine N-H stretch (~3300-3400 cm⁻¹) characteristic of the starting material, and verify the appearance of the broad pyrimidine O-H/N-H tautomeric stretches typical of the allopurinol core.

References

  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. URL:[Link]

  • Burroughs Wellcome Co. (1972). Method of preparing morpholino cyano-acrylamides and pyrazolo(3,4-d)pyrimidine derivatives. U.S. Patent No. 3,682,957.
  • Qianhui Pharmaceutical (Anhui) Co., Ltd. (2015). Preparation method of allopurinol. Chinese Patent No. CN104387394A.
  • Anhui Jixi Huihuang Chemical Co., Ltd. (2015). Method for preparing 3-amino-4-formamido pyrazole hemisulphate. Chinese Patent No. CN104926728A.
Method

Application Notes and Protocols for the Formylation of Aminopyrazoles

Introduction: The Strategic Importance of Formylated Aminopyrazoles in Drug Discovery Aminopyrazoles are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Formylated Aminopyrazoles in Drug Discovery

Aminopyrazoles are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2][3] Their inherent biological activities and their utility as building blocks for more complex heterocyclic systems make them a privileged starting material in drug discovery programs.[3][4] The introduction of a formyl group onto the aminopyrazole nucleus is a critical chemical transformation that unlocks access to a diverse range of molecular architectures. Formylated aminopyrazoles are key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potent biological activities, including their use as anti-inflammatory agents and kinase inhibitors.[1][5] This guide provides detailed experimental procedures and the underlying chemical principles for the successful formylation of aminopyrazoles, with a focus on practical application in a research and development setting.

Understanding the Chemistry: Regioselectivity in Aminopyrazole Formylation

The aminopyrazole ring system possesses multiple nucleophilic centers, including the exocyclic amino group and the endocyclic nitrogen and carbon atoms.[6] This presents a challenge and an opportunity in electrophilic substitution reactions like formylation, as the regiochemical outcome is highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring. A thorough understanding of the factors governing regioselectivity is paramount for the successful synthesis of the desired isomer. The two primary methods discussed in this guide, the Vilsmeier-Haack reaction and formylation with formic acid/acetic anhydride, offer distinct selectivities and are chosen based on the desired final product.

Method 1: The Vilsmeier-Haack Reaction for C-Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] It employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a formamide (commonly N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[10] This reagent is a mild electrophile, making it highly selective for electron-rich substrates like aminopyrazoles.[9]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the aminopyrazole ring.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - Cl₂PO₂⁻ SigmaComplex Sigma Complex Aminopyrazole Aminopyrazole Aminopyrazole->SigmaComplex + Vilsmeier Reagent IminiumIntermediate Iminium Intermediate SigmaComplex->IminiumIntermediate - H⁺ Formylpyrazole Formylpyrazole IminiumIntermediate->Formylpyrazole Hydrolysis (H₂O) FormylPyrazole Formylpyrazole

Caption: Mechanism of the Vilsmeier-Haack Reaction.

The regioselectivity of the Vilsmeier-Haack reaction on aminopyrazoles is typically directed to the C4 position of the pyrazole ring, which is activated by the electron-donating amino group at C5.[11]

Experimental Protocol: C4-Formylation of 5-Amino-3-phenyl-1H-pyrazole

This protocol details the C4-formylation of a representative aminopyrazole substrate.

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.5 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The formation of a white solid indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction with Aminopyrazole: Dissolve 5-amino-3-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM. Add the aminopyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-formyl-5-amino-3-phenyl-1H-pyrazole.

Data Presentation: Vilsmeier-Haack Formylation of Various Aminopyrazoles
SubstrateR1R2Reaction Time (h)Yield (%)Reference
5-Amino-1H-pyrazoleHH375[11]
5-Amino-3-methyl-1H-pyrazoleMeH2.582[5]
5-Amino-3-phenyl-1H-pyrazolePhH488[11]
5-Amino-1,3-diphenyl-1H-pyrazolePhPh570[5]

Method 2: N-Formylation with Formic Acid and Acetic Anhydride

N-formylation of the exocyclic amino group of aminopyrazoles can be achieved using a mixture of formic acid and acetic anhydride. This method generates a mixed anhydride, acetic formic anhydride, in situ, which acts as a potent formylating agent.[12][13] This approach is particularly useful when the desired product is an N-formylated aminopyrazole, which can then be used in subsequent cyclization reactions.[1][2]

Mechanism of N-Formylation with Acetic Formic Anhydride

The reaction proceeds via the formation of acetic formic anhydride, followed by nucleophilic attack of the amino group on the formyl carbon.

N_Formylation_Mechanism cluster_0 Formation of Acetic Formic Anhydride cluster_1 N-Formylation FormicAcid Formic Acid AFA Acetic Formic Anhydride FormicAcid->AFA + Acetic Anhydride AceticAnhydride Acetic Anhydride TetrahedralIntermediate Tetrahedral Intermediate Aminopyrazole Aminopyrazole Aminopyrazole->TetrahedralIntermediate + AFA NFormylpyrazole NFormylpyrazole TetrahedralIntermediate->NFormylpyrazole - Acetic Acid NFormylPyrazole N-Formylpyrazole

Caption: Mechanism of N-Formylation with Acetic Formic Anhydride.

Experimental Protocol: N-Formylation of 5-Amino-1-(2-hydroxyethyl)pyrazole

This protocol describes the N-formylation of an aminopyrazole, a key step in the synthesis of imidazo[1,2-b]pyrazoles.[1][2]

Materials:

  • 5-Amino-1-(2-hydroxyethyl)pyrazole

  • Formic acid (98-100%)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a round-bottom flask, prepare a mixture of formic acid (3 equivalents) and acetic anhydride (1.5 equivalents). Stir the mixture at room temperature for 15 minutes to allow for the formation of acetic formic anhydride.

  • Reaction: Add 5-amino-1-(2-hydroxyethyl)pyrazole (1 equivalent) to the prepared formylating mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion of the reaction, remove the excess formic acid and acetic acid under reduced pressure using a rotary evaporator. The resulting crude N-formylated product can often be used in the next step without further purification. If necessary, the product can be purified by crystallization or column chromatography.

Data Presentation: N-Formylation of Various Amines
Amine SubstrateReaction Time (h)Yield (%)Reference
Aniline195[12]
p-Toluidine192[12]
Benzylamine1.590[14]
5-Amino-1-(2-hydroxyethyl)pyrazole2>90 (crude)[1][2]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no yield in Vilsmeier-Haack reaction 1. Moisture in reagents or glassware.2. Decomposition of the Vilsmeier reagent.3. Substrate is not sufficiently electron-rich.1. Ensure all glassware is flame-dried and reagents are anhydrous.[10]2. Prepare the Vilsmeier reagent at 0 °C and use it immediately.3. Consider using a more forcing reaction condition (higher temperature or longer reaction time), or an alternative formylation method.
Formation of multiple products 1. Lack of regioselectivity.2. Side reactions.1. Carefully control the reaction temperature. Lower temperatures often favor higher regioselectivity.2. Analyze the side products to understand the competing reaction pathways and adjust the reaction conditions accordingly.
Difficulty in product isolation 1. Product is water-soluble.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product.[10]2. Add a small amount of a different organic solvent or filter the mixture through celite.

Conclusion

The formylation of aminopyrazoles is a fundamental transformation in synthetic organic and medicinal chemistry. The choice between the Vilsmeier-Haack reaction for C-formylation and the use of formic acid/acetic anhydride for N-formylation provides chemists with the flexibility to access a wide range of valuable intermediates. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical skills to successfully perform these reactions and to troubleshoot common issues that may arise. A solid understanding of the underlying mechanisms and careful attention to experimental detail are the keys to achieving high yields and the desired regioselectivity in the formylation of aminopyrazoles.

References

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules - SCIRP. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF - ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. [Link]

  • Metal‐Free Organocatalytic Formylation by CO2‐Masked Carbene Functionalized Graphene Oxide Nanosheets - PMC. [Link]

  • Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development - R Discovery. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Recent developments in aminopyrazole chemistry | Request PDF - ResearchGate. [Link]

  • Metal-Free N-Formylation of Amines Using Carbohydrates as C1 Synthon via C-C Bond Cleavage - Organic Chemistry Portal. [Link]

  • Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO - Indian Academy of Sciences. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source | Request PDF - ResearchGate. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC. [Link]

  • Amino-functionalized carbon nanotubes as metal-free catalysts for N-formylation of amines with CO2 - OUCI. [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. [Link]

  • Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate - ResearchGate. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar. [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org. [Link]

  • Acetic Formic Anhydride - Organic Syntheses Procedure. [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 3-Amino-4-Formamido Pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of 3-amino-4-formamido pyrazole (often isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of 3-amino-4-formamido pyrazole (often isolated as the hemisulfate salt, 3-amino-4-pyrazolecarboxamide hemisulfate). This compound is a vital intermediate in the production of Allopurinol and other pyrazolo[3,4-d]pyrimidine derivatives[1].

Traditional synthetic routes often suffer from low yields (<65%), hazardous intermediates, and poor purity[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow, achieve >85% yields, and ensure high product purity.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction cascade. The optimized synthesis relies on a morpholine-catalyzed condensation of cyanoacetamide with an orthoformate, followed by hydrazine-mediated cyclization[3][4].

G A Cyanoacetamide + Triethyl Orthoformate C Morpholino-cyanoacrylamide (Intermediate) A->C 50-105°C Condensation B Morpholine (Catalyst/Base) B->C Promotes Nucleophilic Attack E 3-amino-4-pyrazolecarboxamide (Free Base) C->E 60-95°C Cyclization D Hydrazine Hydrate (80% Aqueous) D->E G 3-amino-4-formamido pyrazole hemisulphate E->G Cooling (-5 to 0°C) Salt Formation F Dilute Sulfuric Acid (50%) F->G

Pathway for 3-amino-4-formamido pyrazole hemisulfate synthesis via morpholine catalysis.

Troubleshooting Guides & FAQs

Q1: Why is my overall yield plateauing below 65%, and how can I push it past 85%? Causality & Expert Insight: Traditional methods utilizing malononitrile and acetic anhydride suffer from competitive side reactions and incomplete condensation, capping yields at around 41-65%[2][5]. Furthermore, isolating the intermediate exposes it to hydrolytic degradation. Actionable Protocol: Switch to a morpholine-catalyzed system using cyanoacetamide and triethyl orthoformate (or trimethyl orthoformate). Morpholine acts as both a base and a strong nucleophile, forming a highly reactive morpholino-cyanoacrylamide intermediate[6]. This intermediate is far more susceptible to nucleophilic attack by hydrazine. By utilizing a one-pot method where the intermediate is not isolated, mechanical losses are eliminated, and yields can reliably reach 88-89%[1][4].

Q2: I am observing significant discoloration and impurities in the final hemisulfate salt. How can I improve purity to >99%? Causality & Expert Insight: Discoloration (yellowing or browning) is typically caused by the thermal degradation of the intermediate or the oxidation of unreacted hydrazine during high-temperature cyclization. Actionable Protocol: Strictly control the cyclization temperature between 60°C and 95°C[3]. Do not exceed 100°C during the hydrazine addition. For the salt-forming step, add 50% dilute sulfuric acid dropwise and force crystallization by cooling the reactor to between -5°C and 0°C[4]. Wash the resulting crystal cake sequentially with cold pure water and acetone. The acetone wash is critical for stripping away lipophilic colored byproducts, yielding a pristine white solid with >99% HPLC purity[3].

Q3: The intermediate isolation step is causing contact dermatitis among laboratory staff. Can this be avoided? Causality & Expert Insight: The condensation products of cyanoacetamide/malononitrile and orthoformates are known sensitizers that cause severe allergic contact dermatitis upon exposure[6]. Actionable Protocol: Adopt a "one-pot" clean production method. By conducting the reaction in an aqueous or semi-aqueous solvent system (e.g., water or 1,4-dioxane), you can sequentially add morpholine, orthoformate, hydrazine, and sulfuric acid to the same reactor[1][4]. This completely bypasses the need to filter and handle the dry intermediate, enhancing both operator safety and overall throughput.

Q4: What is the optimal catalyst for the condensation step if morpholine is unavailable? Causality & Expert Insight: If morpholine cannot be used, 4-Dimethylaminopyridine (DMAP) is a highly effective alternative. DMAP accelerates the condensation of cyanoacetamide and triethyl orthoformate by stabilizing the transition state through its highly nucleophilic pyridine nitrogen. Actionable Protocol: Add a catalytic amount of DMAP (approx. 0.6% w/w relative to cyanoacetamide) to the reaction mixture in acetonitrile. Heat to 100-105°C for 30 minutes. This alternative catalytic system can achieve a 68% yield with 99% purity[3].

Quantitative Data Presentation: Reaction Parameter Optimization

The following table summarizes the impact of different reaction parameters on the yield and purity of 3-amino-4-formamido pyrazole hemisulfate, demonstrating the superiority of the optimized one-pot morpholine system.

Reaction ParameterTraditional MethodDMAP-Catalyzed MethodOptimized One-Pot Method
Primary Starting Material MalononitrileCyanoacetamideCyanoacetamide / Malonamide nitrile
Catalyst / Reagent Acetic AnhydrideDMAPMorpholine
Solvent System EthanolAcetonitrileWater or 1,4-Dioxane
Cyclization Temperature >100°C (Reflux)80 - 95°C60 - 95°C
Intermediate Handling Isolated & DriedIsolated & DriedIn-situ (One-Pot)
Average Yield (%) 41.0 - 65.0%~68.0%88.8 - 89.7%
HPLC Purity (%) < 95.0%99.0%> 99.5%
Validated Experimental Protocol: One-Pot Clean Synthesis

This self-validating protocol is adapted from high-yield industrial methodologies[4] and is designed for laboratory-scale execution. The use of an internal temperature probe is mandatory to ensure thermodynamic control.

Materials Required:

  • Cyanoacetamide (or Malonamide nitrile): 1.0 molar equivalent (eq)

  • Morpholine: 1.0 eq

  • Trimethyl Orthoformate (or Triethyl Orthoformate): 1.1 eq

  • Hydrazine Hydrate (80% aqueous): 1.2 eq

  • Sulfuric Acid (50% aqueous): 1.0 eq

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Preparation & Dissolution: Charge a jacketed glass reactor with deionized water. Add cyanoacetamide (1.0 eq) and morpholine (1.0 eq). Stir at 250 RPM until complete dissolution is achieved. The weight ratio of cyanoacetamide to water should be approximately 1:0.5 to 1:1.5[4].

  • Condensation: Heat the solution to 50–55°C. Begin dropwise addition of trimethyl orthoformate (1.1 eq) over 30 minutes. Once the addition is complete, heat the mixture to reflux (approx. 70-105°C depending on the exact solvent ratio) and maintain for 6 hours[4].

  • Cooling & Cyclization: Cool the reactor to 25–30°C. Slowly add 80% hydrazine hydrate (1.2 eq) dropwise to control the exothermic reaction. Once added, heat the mixture back to reflux (60-95°C) for 2 hours to ensure complete cyclization to the free base[3][4].

  • Salt Formation: Cool the reaction mixture to 20–25°C. Begin dropwise addition of 50% sulfuric acid (1.0 eq). The mixture will become highly viscous as the hemisulfate salt begins to precipitate. After addition, reflux for 30 minutes to ensure uniform salt formation[4].

  • Crystallization & Isolation: Cool the reactor aggressively to between -5°C and 0°C and hold for 1 hour to maximize crystallization. Isolate the crude 3-amino-4-formamido pyrazole hemisulfate via vacuum filtration[4].

  • Purification: Wash the filter cake twice with ice-cold pure water to remove residual acid and hydrazine, followed by a single wash with cold acetone to remove organic impurities[3]. Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Outcome: An off-white to pure white crystalline solid with a yield of ~89% and HPLC purity ≥99.5%[4].

Sources

Optimization

troubleshooting impurities during 3-amino-4-formamido pyrazole crystallization

Compound Note: 3-amino-4-formamido pyrazole is structurally synonymous with 3-amino-4-pyrazolecarboxamide , and is most commonly isolated as a hemisulfate salt (C₄H₆N₄O · 0.5 H₂SO₄)[1]. In pharmacopeial contexts, it is w...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Note: 3-amino-4-formamido pyrazole is structurally synonymous with 3-amino-4-pyrazolecarboxamide , and is most commonly isolated as a hemisulfate salt (C₄H₆N₄O · 0.5 H₂SO₄)[1]. In pharmacopeial contexts, it is widely recognized as an essential intermediate in the synthesis of xanthine oxidase inhibitors and is classified as Allopurinol Impurity A [2].

Welcome to the troubleshooting and protocol center. This guide is designed for scale-up chemists and researchers to resolve impurity carryover and crystallization failures during the isolation of this critical heterocyclic building block.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my final crystal crop exhibiting a yellow-to-brown discoloration instead of the expected white/off-white powder?

  • Causality: The synthesis of this intermediate typically involves the condensation of cyanoacetamide, triethyl orthoformate, and morpholine, followed by cyclization using hydrazine hydrate[3]. If the initial condensation temperature exceeds 105°C, or if the hydrazine is exposed to excess oxygen during the exothermic cyclization, highly conjugated polymeric byproducts and oxidized hydrazine species form. These oligomers become trapped within the crystal lattice during precipitation.

  • Solution: Implement an activated carbon decolorization step prior to the addition of sulfuric acid. By treating the crude aqueous reaction mixture with activated carbon at 60°C and performing a hot filtration, these bulky colored oligomers are adsorbed and removed before the hemisulfate salt is allowed to crystallize[4].

Q2: I am seeing high levels of residual hydrazine in my HPLC/GC analysis. How can I clear this during crystallization?

  • Causality: Hydrazine hydrate is typically added in excess (e.g., 85% solution) to drive the pyrazole ring closure to completion[4]. During the subsequent acidification step with sulfuric acid, unreacted hydrazine is converted to hydrazine sulfate. If the mixture is cooled too rapidly, hydrazine sulfate co-precipitates with your target hemisulfate salt.

  • Solution: Hydrazine sulfate is highly water-soluble, whereas 3-amino-4-formamido pyrazole hemisulfate is only slightly soluble in cold water[5]. Control the cooling ramp strictly to 5°C to selectively crystallize the target compound, and utilize a two-stage antisolvent wash: first with ice-cold purified water (to clear the hydrazine sulfate), followed immediately by cold acetone or ethanol (to clear unreacted cyanoacetamide and displace the water for drying)[4].

Q3: The product is crashing out as an amorphous paste (oiling out) rather than a filterable crystalline salt. What went wrong?

  • Causality: "Oiling out" occurs when the supersaturation of the solution is generated too rapidly, bypassing the metastable zone where nucleation occurs. This is almost always caused by dumping the dilute sulfuric acid into the reactor all at once, or allowing the pH to crash below 0.5.

  • Solution: Acidification must be performed dropwise at an elevated temperature (60°C) to a strict pH range of 0.5 to 3.0[3]. This ensures the 2:1 stoichiometric ratio of the pyrazole free-base to sulfate is maintained, allowing the hemisulfate salt to nucleate properly as the solution is slowly cooled.

Part 2: Quantitative Impurity Profiling

To ensure downstream success in API synthesis, your isolated crystals must meet strict specifications. Below is a summary of common impurities, their limits, and the primary clearance mechanisms utilized in our protocol.

Parameter / ImpuritySpecification LimitAnalytical MethodPrimary Clearance Mechanism
Purity (Main Peak) ≥ 99.0%HPLC (UV detection)Controlled cooling crystallization
Hydrazine Sulfate ≤ 10 ppmGC-MS / Ion ChromatographyIce-cold aqueous displacement wash
Unreacted Cyanoacetamide ≤ 0.1%HPLCAcetone / Ethanol antisolvent wash
Colored Oligomers Clear / Colorless solutionVisual / UV-Vis (Absorbance)Activated carbon adsorption (Hot)
Sulfate Content 22.5% – 24.5%Titration / Ion ChromatographypH control (0.5 - 3.0) during salt formation
Water Content (KF) ≤ 0.5%Karl Fischer TitrationVacuum drying at 60°C

Part 3: Self-Validating Crystallization Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) validates the current state.

Step 1: Reaction Quenching and Decolorization

  • Following the cyclization reaction with hydrazine hydrate, cool the crude aqueous mixture to 60°C.

  • Add 5% w/w activated carbon to the reactor. Stir vigorously for 30 minutes at 60°C.

  • Perform a hot suction filtration through a celite pad to remove the carbon and adsorbed oligomers.

  • Self-Validation Checkpoint: Visually inspect the filtrate. It must be completely clear and colorless. If a yellow/brown tint persists, the carbon adsorption was insufficient; add an additional 2% w/w carbon and repeat the filtration.

Step 2: Acidification and Hemisulfate Formation

  • Transfer the clarified filtrate back to the reactor and maintain the temperature at 60°C.

  • Begin dropwise addition of dilute sulfuric acid (e.g., 20% v/v) under continuous agitation.

  • Monitor the pH continuously until it reaches the target window of 0.5 to 3.0[3].

  • Self-Validation Checkpoint: The pH must stabilize within the 0.5 - 3.0 range for at least 15 minutes. A pH > 3.0 indicates incomplete hemisulfate conversion, which will lead to free-base impurities and lower yields.

Step 3: Controlled Cooling Crystallization

  • Once the pH is stable, initiate a controlled cooling ramp from 60°C down to 5°C at a rate of 0.5°C/minute.

  • Allow the slurry to age at 5°C for 2 hours to maximize the yield of the crystalline hydrate[4].

  • Self-Validation Checkpoint: Extract a 1 mL sample of the slurry and observe it under a microscope. You should see distinct crystalline needles or prisms. If the solids appear as amorphous clumps, reheat the mixture to 60°C, add 1% w/w seed crystals, and repeat the cooling ramp at a slower rate.

Step 4: Filtration and Antisolvent Washing

  • Filter the aged slurry via vacuum suction.

  • Wash the filter cake with 2 bed-volumes of ice-cold purified water (2-5°C) to purge residual hydrazine sulfate.

  • Immediately follow with 2 bed-volumes of cold acetone to displace the water and clear unreacted organics[4].

  • Self-Validation Checkpoint: Test the final drops of the acetone wash via HPLC. The area of individual impurity peaks should be negligible, confirming the cake is clean.

Step 5: Drying

  • Transfer the washed crystals to a vacuum oven.

  • Dry at 60°C under high vacuum (-0.09 MPa) for 8-12 hours.

  • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration. The moisture content must be ≤ 0.5% before packaging the highly hygroscopic powder[6].

Part 4: Process Visualization

Below is the logical workflow for the impurity clearance and crystallization process.

G Start Crude Reaction Mixture (Post-Hydrazine Addition) Carbon Activated Carbon Treatment (Decolorization at 60°C) Start->Carbon Filter1 Hot Filtration (Remove Carbon & Oligomers) Carbon->Filter1 Waste1 Colored Impurities (Waste) Filter1->Waste1 Retentate Acid Acidification (H2SO4) Dropwise to pH 0.5-3.0 Filter1->Acid Filtrate Cooling Controlled Cooling Ramp to 5°C Acid->Cooling QC1 Check Supersaturation Is precipitation crystalline? Cooling->QC1 Reheat Reheat to 60°C & Seed Crystals QC1->Reheat No (Amorphous) Filter2 Suction Filtration QC1->Filter2 Yes (Crystalline) Reheat->Cooling Wash Cold Water & Acetone Wash (Clear Hydrazine & Organics) Filter2->Wash Waste2 Mother Liquor (Hydrazine Sulfate) Wash->Waste2 Filtrate Dry Vacuum Drying (60°C, KF < 0.5%) Wash->Dry Filter Cake End Pure 3-Amino-4-formamido pyrazole Hemisulfate Dry->End

Workflow for 3-amino-4-formamido pyrazole crystallization and impurity clearance.

Part 5: References

  • Preparation method of 3-aminopyrazoles-4-formamide hemisulphate (Patent CN101774970A) Source: Google Patents URL:

  • Preparation method of allopurinol (Patent CN104387394A) Source: Google Patents URL:

Sources

Troubleshooting

optimizing temperature and reflux conditions for 3-amino-4-formamido pyrazole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-amino-4-formamido pyrazole. This document offers troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-amino-4-formamido pyrazole. This document offers troubleshooting advice and answers to frequently asked questions, focusing on the critical parameters of temperature and reflux conditions to help you achieve optimal yield and purity.

Introduction to the Synthesis

The synthesis of 3-amino-4-formamido pyrazole is a crucial step in the preparation of various pharmaceutical intermediates, including allopurinol. The reaction typically involves the cyclization of a cyanoacetamide derivative with a formylating agent and hydrazine.[1] Achieving high yield and purity is often dependent on careful control of reaction parameters, with temperature and reflux conditions being paramount.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 3-amino-4-formamido pyrazole, with a focus on optimizing temperature and reflux.

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete Reaction: Insufficient temperature or reaction time. - Side Reactions: Excessive heat can lead to the formation of byproducts.[2] - Degradation of Reactants or Product: Starting materials or the final product may be unstable at the reaction temperature.[3]- Optimize Temperature: Gradually increase the reaction temperature and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some pyrazole syntheses are successful at room temperature, while others require heating.[2][4] - Optimize Reflux Time: Ensure the reaction is refluxed for an adequate duration. Monitor the reaction to determine the optimal time for completion.[5] - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation, especially of sensitive reagents like hydrazine.[2]
Impurity Formation (Discoloration) - Decomposition of Reagents: Hydrazine, in particular, can be sensitive to heat, light, and air, leading to decomposition and colored byproducts.[2] - Side Reactions: High temperatures can promote the formation of undesired side products.[2]- Use High-Purity Reagents: Ensure all starting materials, especially hydrazine, are of high purity and fresh.[2] - Control Temperature: Avoid excessive heat. The reaction should be run at the lowest temperature that provides a reasonable rate.[2] - Purification: If impurity formation is unavoidable, a robust purification method like recrystallization or column chromatography will be necessary to isolate the desired product.[2]
Formation of Regioisomers - Reaction Conditions: The pH and solvent can influence the regioselectivity of the cyclization reaction.[3]- pH Control: The regioselectivity of pyrazole synthesis can be pH-dependent. Acidic or basic conditions may favor the formation of one isomer over the other.[3] - Solvent Selection: Aprotic dipolar solvents like DMF or NMP have been shown to yield better results in some cases compared to polar protic solvents like ethanol.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 3-amino-4-formamido pyrazole?

The optimal temperature can vary depending on the specific synthetic route and reagents used. Some patented methods describe heating the initial solution to between 45-70 °C before the addition of a formylating agent and subsequent reflux.[5] Another procedure specifies heating to 100-105 °C.[6] It is crucial to monitor the reaction progress to determine the ideal temperature for your specific conditions. Generally, starting at a lower temperature and gradually increasing it while monitoring the reaction is a good strategy to avoid side reactions.[2]

Q2: How long should the reflux be maintained?

Reflux times can range from 0.5 to 8 hours, depending on the specific protocol.[5] For instance, one method describes a reflux time of 6 hours after the addition of trimethyl orthoformate, followed by a 2-hour reflux after the addition of hydrazine hydrate.[5] It is essential to monitor the reaction's completion by TLC or another analytical technique to avoid prolonged heating, which could lead to decomposition or side product formation.[2]

Q3: My reaction mixture is turning dark. What does this indicate and what should I do?

A dark reaction mixture often suggests the decomposition of reagents, particularly hydrazine, or the formation of impurities due to side reactions.[2] To mitigate this, ensure you are using fresh, high-purity hydrazine and consider running the reaction under an inert atmosphere to prevent oxidation.[2] Lowering the reaction temperature can also help minimize the decomposition of sensitive reagents and reduce the rate of side reactions.[2]

Q4: How can I improve the regioselectivity of the reaction?

The formation of regioisomers is a common challenge in pyrazole synthesis.[3] The choice of solvent and the pH of the reaction mixture can significantly influence the outcome.[3] For example, in some pyrazole syntheses, aprotic dipolar solvents have been found to provide better regioselectivity than polar protic solvents.[3] Experimenting with acidic or basic catalysts might also help in selectively forming the desired isomer.[3]

Experimental Workflow and Methodologies

General Synthetic Scheme

The synthesis of 3-amino-4-formamido pyrazole typically proceeds through the reaction of a cyanoacetamide derivative with a formylating agent, followed by cyclization with hydrazine.

Synthesis_Workflow Start Starting Materials (e.g., Cyanoacetamide, Formylating Agent, Hydrazine) Reaction_Setup Reaction Setup (Solvent, Catalyst) Start->Reaction_Setup Heating_Reflux Heating and Reflux (Temperature and Time Optimization) Reaction_Setup->Heating_Reflux Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Reflux->Monitoring Continuous Monitoring->Heating_Reflux Incomplete Workup Work-up (e.g., Cooling, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Product 3-Amino-4-formamido pyrazole Purification->Product

Caption: General workflow for the synthesis of 3-amino-4-formamido pyrazole.

Representative Protocol

The following is a generalized protocol based on literature procedures and may require optimization for specific substrates and scales.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide and a base (e.g., morpholine) in a suitable solvent (e.g., water or acetonitrile).

  • Formylation: Heat the mixture to the desired temperature (e.g., 50-55 °C or 100-105 °C) and add the formylating agent (e.g., trimethyl orthoformate or triethyl orthoformate) dropwise.

  • First Reflux: Reflux the reaction mixture for a specified period (e.g., 6 hours).

  • Hydrazine Addition: Cool the mixture and add hydrazine hydrate.

  • Second Reflux: Reflux the mixture again for a specified period (e.g., 2 hours).

  • Work-up and Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by vacuum filtration. The crude product can then be washed and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurity Impurity/Discoloration? Low_Yield->Impurity No Check_Temp_Time Optimize Temperature & Time Low_Yield->Check_Temp_Time Yes Regioisomer Regioisomer Formation? Impurity->Regioisomer No Check_Reagents Check Reagent Purity & Use Inert Atmosphere Impurity->Check_Reagents Yes Adjust_pH_Solvent Adjust pH & Screen Solvents Regioisomer->Adjust_pH_Solvent Yes Success Problem Resolved Regioisomer->Success No Check_Temp_Time->Success Control_Temp Lower Reaction Temperature Check_Reagents->Control_Temp Purify Purify Product Control_Temp->Purify Purify->Success Adjust_pH_Solvent->Success

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.

  • BenchChem. Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.

  • Ma, D. et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.

  • Ghahremanzadeh, R. et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.

  • Google Patents. (2012). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

  • Shaikh, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.

  • ResearchGate. (2023). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.

  • Thieme Chemistry. (2023). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).

  • Organic Chemistry Portal. Formylation - Common Conditions.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • Google Patents. (2015). Method for preparing 3-amino-4-formamido pyrazole hemisulphate.

  • ResearchGate. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • Google Patents. (1972). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

  • National Center for Biotechnology Information. (2014). Formylation of Amines. PubMed Central.

  • Patsnap. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.

Sources

Optimization

Technical Support Center: Resolving Low Aqueous Solubility of 3-Amino-4-Formamido Pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Application Support Center. This technical guide is engineered to help you troubleshoot and overcome the aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Application Support Center. This technical guide is engineered to help you troubleshoot and overcome the aqueous solubility limitations of 3-amino-4-formamido pyrazole (also known as 3-amino-1H-pyrazole-4-carboxamide), a critical precursor in the synthesis of allopurinol and various pyrazolopyrimidine derivatives.

Causality & Expert Insights: The "Why" Behind the Insoluble Nature

Before applying a methodological fix, it is crucial to understand the physicochemical barriers preventing dissolution. 3-amino-4-formamido pyrazole exhibits notoriously poor solubility in cold aqueous media[1]. As an Application Scientist, I attribute this resistance to two primary molecular factors:

  • High Crystal Lattice Energy: The planar, aromatic nature of the pyrazole ring facilitates extremely tight molecular packing in the solid state[2].

  • Extensive Hydrogen Bonding: The molecule possesses a primary amine (-NH2), a formamido/carboxamide group (-CONH2), and two pyrazole ring nitrogens. This creates a dense, self-sustaining network of intermolecular hydrogen bonds[2].

At room temperature, water molecules lack the thermodynamic driving force required to break this crystal lattice. To achieve a homogeneous solution, we must strategically disrupt these intermolecular forces using chemical modification (salt formation), dielectric modulation (co-solvents), or thermodynamic input[3][4].

Troubleshooting Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Do not proceed to downstream applications until the validation criteria for your chosen method are met.

Protocol A: Chemical Modification via Hemisulfate Salt Formation (Recommended)

Pyrazoles are weakly basic and can be protonated by strong acids to form highly soluble salts[2]. Converting the neutral compound to its hemisulfate salt is the industry standard for solubilizing this specific precursor[1].

Step-by-Step Methodology:

  • Suspension: Weigh the required mass of 3-amino-4-formamido pyrazole and suspend it in deionized water to target your desired concentration (e.g., 20 mg/mL). The mixture will appear as an opaque, cloudy suspension.

  • Titration: Under continuous magnetic stirring (400 rpm), slowly add 0.1 M Sulfuric Acid ( H2​SO4​ ) dropwise.

  • Equilibration: Allow 2-3 minutes between drops. The acid protonates the basic nitrogens on the pyrazole ring and the primary amine, disrupting the crystal lattice and forming the hemisulfate salt[1].

  • Self-Validation: The experimental endpoint is strictly visual and analytical. The protocol is successful only when the cloudy suspension transitions into a completely transparent solution. Verify the final dissolved concentration using UV-Vis spectroscopy or HPLC against a pre-calibrated standard[5].

Protocol B: Dielectric Modulation via Co-Solvency

If your downstream application (e.g., biological assays) cannot tolerate the acidic pH required for salt formation, a co-solvent system is the next best alternative[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid compound in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 100 mM). DMSO is a polar aprotic solvent that effectively breaks hydrogen bonding networks[5].

  • Aqueous Integration: Slowly inject the DMSO stock into your aqueous buffer under high-shear vortexing to prevent localized supersaturation.

  • Self-Validation: The final solution must remain optically clear. Check for micro-turbidity using a nephelometer. If precipitation occurs upon addition to water, the local supersaturation limit was exceeded; you must either reduce the stock concentration or increase the aqueous volume[5].

Protocol C: Thermodynamic Disruption (Heat & Sonication)

Use this method if you require purely physical solubilization without the addition of acids or organic solvents[4].

Step-by-Step Methodology:

  • Thermal Input: Heat the aqueous solvent to 60°C–80°C. The added thermal energy overcomes the intermolecular forces holding the crystal lattice together[2].

  • Cavitation: Apply probe sonication (20 kHz, 30% amplitude) for 3 cycles of 60 seconds to provide mechanical disruption.

  • Self-Validation: Observe for complete dissolution. Caution: This creates a metastable, supersaturated solution. You must validate stability by allowing the solution to cool to room temperature. If recrystallization occurs, you must pivot to Protocol A or B[2][5].

Quantitative Data & Strategy Comparison

The table below summarizes the expected quantitative outcomes and operational trade-offs for each solubilization strategy based on standard pyrazole derivative behaviors[2][3][5].

Solubility Enhancement StrategyEstimated Equilibrium Solubility (at 25°C)Preparation TimeSolution Stability (24h)Downstream Compatibility
Neutral Water (Control) < 0.1 mg/mLN/AStable (Remains a suspension)Poor
Hemisulfate Salt (pH < 3) > 50.0 mg/mL10–15 minsHighly StableExcellent (if low pH is tolerated)
10% DMSO Co-solvent ~ 5.0 mg/mL5 minsStableGood (DMSO must be <10% for cells)
Heating (60°C) + Sonication ~ 2.5 mg/mL15 minsMetastable (Precipitates on cooling)Moderate (Requires immediate use)

Visualizing the Solubilization Logic

DecisionTree Start Poor Aqueous Solubility 3-amino-4-formamido pyrazole CheckpH Is acidic pH tolerated in downstream assay? Start->CheckpH SaltForm Form Hemisulfate Salt (pH < 3) CheckpH->SaltForm Yes CheckCosolv Are organic co-solvents acceptable? CheckpH->CheckCosolv No Success Homogeneous Aqueous Solution SaltForm->Success AddDMSO Use DMSO/Water Co-solvent System CheckCosolv->AddDMSO Yes PhysMod Apply Heat (60°C) & Sonication CheckCosolv->PhysMod No AddDMSO->Success PhysMod->Success

Caption: Troubleshooting workflow for resolving pyrazole derivative solubility issues.

Mechanism Neutral Neutral Pyrazole Strong H-Bonding High Lattice Energy Protonation Addition of H2SO4 Protonation of Amines Neutral->Protonation IonDipole Hemisulfate Salt Ion-Dipole Interactions Protonation->IonDipole Solvation Aqueous Solvation Shell Formation IonDipole->Solvation

Caption: Mechanistic pathway of pH-driven solubilization via hemisulfate salt formation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I cool the reaction mixture back to room temperature? A1: This is a classic case of supersaturation. The solubility of pyrazole derivatives is highly temperature-dependent[2]. Upon cooling, the thermal energy in the system drops below the threshold required to keep the crystal lattice disrupted, causing the compound to crash out of the solution. To prevent this, you must either maintain the elevated temperature during your assay or introduce a co-solvent before the cooling phase begins[5].

Q2: Can I use Hydrochloric Acid (HCl) instead of Sulfuric Acid ( H2​SO4​ ) for salt formation? A2: Yes, adjusting the pH with HCl will form the hydrochloride salt, which also increases aqueous solubility by ionizing the basic functional groups[2]. However, the hemisulfate salt is the most commercially validated, highly stable salt form specifically utilized for 3-amino-4-formamido pyrazole in pharmaceutical synthesis[1].

Q3: Will grinding the powder (particle size reduction) solve my solubility issue? A3: No. Micronization or grinding increases the surface area of the powder, which accelerates the rate of dissolution, but it does not change the equilibrium saturation solubility limit of the compound in water[3][6]. If the thermodynamic solubility of 3-amino-4-formamido pyrazole in your buffer is inherently too low, physical milling alone will not yield a higher concentration solution.

References

  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Solubility enhancement techniques: A comprehensive review. Retrieved from:[Link]

  • International Journal of Current Science Research and Review (IJCSRR). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Amino-4-Formamido Pyrazole

Welcome to the Technical Support Center for the isolation and purification of 3-amino-4-formamido pyrazole (widely known in the industry as 3-amino-4-pyrazolecarboxamide or 3-amino-1H-pyrazole-4-carboxamide). This compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-amino-4-formamido pyrazole (widely known in the industry as 3-amino-4-pyrazolecarboxamide or 3-amino-1H-pyrazole-4-carboxamide). This compound is a critical intermediate in the synthesis of allopurinol and various pyrazolo[3,4-d]pyrimidine oncology targets[1].

Because the final synthetic step typically involves the hydrolysis of a nitrile precursor using strong sulfuric acid, the crude product is almost exclusively isolated as a hemisulfate salt (CAS: 27511-79-1)[2]. The protocols and troubleshooting guides below are specifically engineered to handle the unique physicochemical behaviors of this hemisulfate form.

Physicochemical Profile & Target Specifications

Understanding the solubility and stability of the hemisulfate salt is the foundational step in designing a high-yield recrystallization process. The salt exhibits highly polarized solubility, which we exploit using an anti-solvent crystallization approach[3].

Table 1: Solubility Profile of 3-Amino-4-Formamido Pyrazole Hemisulfate

SolventTemperatureSolubility StatusCausality / Mechanism
Water 80°CFreely Soluble (>50 mg/mL)High dielectric constant dissociates the hemisulfate ion lattice[3].
Water 0-5°CSparingly SolubleDrastic temperature dependence allows for high-yield thermal precipitation.
Ethanol 25°CVery Slightly SolubleLow polarity fails to solvate the ionic salt; acts as an ideal anti-solvent.
DMSO 25°CSlightly SolubleCompetes for hydrogen bonding but lacks sufficient ion-solvating capacity[4].

Table 2: Target Purity Specifications for API Intermediates

ParameterTarget SpecificationSelf-Validation Method
Purity (HPLC) ≥ 99.0%Area normalization (UV detection at 254 nm).
Sulfate Content 22.5% - 24.5%Ion chromatography or barium chloride titration[3].
Water Content ≤ 0.5%Karl Fischer (KF) titration.
Appearance White to off-white powderVisual inspection against a white background[5].

Standard Operating Procedure: Anti-Solvent Recrystallization

This protocol utilizes a water/ethanol solvent system. We do not just rely on thermal cooling; the introduction of ethanol forces the highly polar hemisulfate salt out of the aqueous phase, maximizing recovery while leaving organic impurities dissolved.

Step-by-Step Methodology

Step 1: Crude Dissolution & pH Verification

  • Action: Suspend 100 g of crude 3-amino-4-formamido pyrazole hemisulfate in 400 mL of deionized water (4 volumes). Heat the jacketed reactor to 80°C with moderate agitation.

  • Causality: Limiting water to 4 volumes prevents excessive product loss in the mother liquor. We cap the temperature at 80°C because prolonged heating of the carboxamide group in an acidic environment triggers hydrolysis, converting the amide into a carboxylic acid.

  • Self-Validation: Once dissolved, sample the solution and check the pH. It should register between 2.0 and 3.0. If the pH is < 1.5, the crude contains excessive residual free sulfuric acid from the prior synthetic step[6], which exponentially increases the risk of hydrolysis.

Step 2: Adsorptive Decolorization

  • Action: Add 5.0 g (5% w/w) of activated carbon to the hot solution. Stir continuously at 80°C for exactly 30 minutes.

  • Causality: The cyclization of malonamide nitrile and hydrazine generates trace polymeric azine byproducts that impart a yellow/brown tint[7]. The porous structure of activated carbon traps these high-molecular-weight chromophores via van der Waals forces.

Step 3: Hot Filtration

  • Action: Filter the suspension rapidly through a pre-heated Celite pad (diatomaceous earth) under vacuum to remove the carbon.

  • Self-Validation: Inspect the filtrate. It must be completely clear and colorless. If a yellow tint persists, the carbon loading was insufficient or the contact time was too short. Do not proceed to crystallization if the solution is discolored.

Step 4: Anti-Solvent Addition & Controlled Cooling

  • Action: Transfer the hot filtrate to a clean crystallizer. Begin cooling at a controlled rate of 0.5°C/min. Once the internal temperature reaches 45°C, slowly charge 400 mL of absolute ethanol (1:1 volume ratio to water) via an addition funnel over 20 minutes.

  • Causality: Adding ethanol drastically reduces the dielectric constant of the solvent system. This forces the ionic hemisulfate salt to nucleate and precipitate, while unreacted organic impurities remain solvated in the ethanol fraction.

  • Action: Continue cooling the slurry to 0–5°C and hold for 2 hours to ensure complete lattice formation.

Step 5: Isolation & Drying

  • Action: Isolate the purified crystals via vacuum filtration. Wash the filter cake with 100 mL of cold ethanol (0°C) to displace the aqueous mother liquor.

  • Action: Dry the solid in a vacuum oven at 60°C for 12 hours.

  • Self-Validation: Perform a Karl Fischer (KF) titration. The drying process is validated and complete only when the water content is ≤ 0.5%[3].

G Start Crude 3-Amino-4-formamido pyrazole hemisulfate Dissolve Dissolution in Hot Water (80°C, 4 Volumes) Start->Dissolve Carbon Activated Carbon Decolorization (30 min) Dissolve->Carbon Filter Hot Filtration (Remove Carbon/Insolubles) Carbon->Filter Cooling Controlled Cooling & Anti-solvent (EtOH) Addition Filter->Cooling Crystallize Crystallization Hold (0-5°C for 2 hours) Cooling->Crystallize Isolate Vacuum Filtration & Cold EtOH Wash Crystallize->Isolate Dry Vacuum Drying (60°C to KF ≤ 0.5%) Isolate->Dry End Pure Product (>99.0% HPLC Purity) Dry->End

Caption: Workflow for the anti-solvent recrystallization of 3-amino-4-formamido pyrazole hemisulfate.

Troubleshooting Guides & FAQs

Q1: My recovery yield after recrystallization is below 60%. What went wrong? A: Low yield is almost always a function of excessive solvent volume or inadequate anti-solvent ratios. Because the hemisulfate salt is highly soluble in water (>50 mg/mL at elevated temps)[3], using more than 5 volumes of water will leave a significant portion of your product dissolved in the mother liquor, even at 0°C.

  • Corrective Action: Concentrate the mother liquor under reduced pressure at 50°C to half its volume, then add an equal volume of cold ethanol to crash out the remaining product (second crop).

Q2: HPLC analysis of my purified batch shows a new impurity peak that wasn't present in the crude. What is it? A: This is likely 3-amino-4-pyrazolecarboxylic acid . It is the degradation product caused by the hydrolysis of your target formamido (carboxamide) group.

  • Causality: The hemisulfate salt inherently creates an acidic aqueous environment. If you heat the dissolution mixture above 85°C, or hold it at 80°C for more than 60 minutes, the acid catalyzes the cleavage of the amide bond[6].

  • Corrective Action: Strictly limit heating time to 30 minutes and never exceed 80°C during dissolution.

Q3: The final product still has a persistent yellow discoloration after following the protocol. How do I fix this? A: The polymeric azine impurities from the hydrazine cyclization step are highly persistent[7]. If a single carbon treatment fails, the crude likely contains a high load of these chromophores.

  • Corrective Action: Implement a double-pass decolorization. Add 5% w/w activated carbon, filter after 20 minutes, then add a fresh 3% w/w activated carbon charge to the filtrate and repeat. Ensure the Celite pad is thick enough (at least 1 inch) to prevent carbon fines from bleeding into the final filtrate.

G Issue Issue: Low Recrystallization Yield (<60% Recovery) CheckSolvent Diagnostic: Is Water Volume > 5x? Issue->CheckSolvent HighWater Yes: Excessive Solubility Loss in Mother Liquor CheckSolvent->HighWater Yes LowWater No: Check Cooling Profile CheckSolvent->LowWater No FixWater Action: Concentrate under vacuum and increase EtOH anti-solvent HighWater->FixWater CheckCooling Diagnostic: Was final temp > 10°C? LowWater->CheckCooling HighTemp Yes: Incomplete Precipitation of the Hemisulfate Salt CheckCooling->HighTemp Yes FixTemp Action: Chill to 0-5°C and extend hold time to 2 hrs HighTemp->FixTemp

Caption: Logical troubleshooting pathway for diagnosing and resolving low recrystallization yields.

References

  • Method for preparing 3-amino-4-formamido pyrazole hemisulphate (Patent CN104926728A). Google Patents.
  • Preparation method of allopurinol (Patent CN104387394A). Google Patents.
  • 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1. Sigma-Aldrich.
  • Buy 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1. Smolecule.

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity in Pyrazole Ring-Closure Reactions

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that the construction of the pyrazolo[3,4-d]pyrimidine scaffold—the core pharmacophore of essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that the construction of the pyrazolo[3,4-d]pyrimidine scaffold—the core pharmacophore of essential therapeutics like allopurinol and various pan-RAF kinase inhibitors—relies heavily on the precise ring closure of 3-amino-4-formamido pyrazoles[1].

However, this cyclization is notoriously sensitive to ambient moisture. As a Senior Application Scientist, I have designed this guide not merely to give you a list of instructions, but to explain the causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Mechanistic Causality: The "Why" Behind Moisture Failures

The intramolecular cyclization of 3-amino-4-formamido pyrazole requires the dehydration of the formamide moiety to form an activated intermediate (often a Vilsmeier-type formamidine when using POCl3​ or PBr3​ )[2], which then undergoes nucleophilic attack by the adjacent C3-amino group.

When moisture ( H2​O ) infiltrates the system, two catastrophic side-reactions occur:

  • Reagent Destruction: Dehydrating agents like POCl3​ or PBr3​ react violently with water to form phosphoric/phosphorous acids and HCl / HBr . These strong acids immediately protonate the C3-amino group of the pyrazole, rendering it non-nucleophilic and halting the ring closure[2].

  • Intermediate Hydrolysis: The formamido group itself is susceptible to hydrolysis under aqueous acidic conditions, reverting the starting material to 3,4-diaminopyrazole and formic acid. This not only destroys the substrate but drastically complicates the impurity profile[3].

Pathway A 3-Amino-4-formamido pyrazole C Activated Formamidine Intermediate A->C Anhydrous Conditions F Hydrolyzed Precursor (3,4-Diaminopyrazole) A->F Hydrolysis B Dehydrating Agent (e.g., POCl3 / PBr3) B->C G Degraded Reagent (H3PO4 + HCl/HBr) B->G Exothermic Quench D Pyrazolo[3,4-d]pyrimidine (Target Ring Closure) C->D Intramolecular Cyclization C->F Reversion E Moisture (H2O) E->C E->F E->G

Mechanistic divergence in pyrazole cyclization due to moisture exposure.

Diagnostic FAQ & Troubleshooting Guide

Q1: My pyrazolo[3,4-d]pyrimidine yields are highly inconsistent across different batches (ranging from 30% to 85%). What is the primary variable? A: The primary variable is almost always the water content in your formamide or DMF solvent. Formamide is highly hygroscopic. Even a 0.5% water content can consume your coupling agents and initiate hydrolysis[4]. Solution: Always distill formamide under reduced pressure and store it over activated 4Å molecular sieves prior to use.

Q2: How can I immediately tell if my reaction has been compromised by moisture before waiting for LC-MS results? A: Use the Exotherm & Gas Evolution Test . When adding POCl3​ or PBr3​ to your solvent at 0∘C , the reaction should be mildly exothermic. If you observe a sudden, violent temperature spike ( >10∘C increase within seconds) accompanied by rapid white fuming ( HCl gas), water is present in the system. This is a self-validating failure indicator; abort the reaction to save downstream processing time.

Q3: Is there a way to perform this ring closure without relying on strictly anhydrous solution-phase setups? A: Yes. Recent advances in mechanochemistry have proven highly effective for moisture-sensitive transformations. High-speed ball milling (mechanosynthesis) drastically reduces the reaction's sensitivity to ambient moisture because the gaseous nature of water vapor in the air has limited interaction with the solid-state reagents compared to dissolved water in a solvent[5]. We provide a mechanochemical protocol below.

Empirical Data: Moisture Impact & Diagnostics

To guide your quality control, refer to the following quantitative summaries derived from our application labs.

Table 1: Impact of Solvent Moisture Content on Cyclization Yield
Moisture Content (Karl Fischer)Reagent SystemTarget Yield (%)Major Byproduct Detected (LC-MS)
<50 ppm PBr3​ / DMF 88−92% Trace unreacted starting material
500 ppm PBr3​ / DMF 65−70% 3,4-diaminopyrazole (Hydrolysis)
2000 ppm PBr3​ / DMF <30% Formate salts, 3,4-diaminopyrazole
Ambient Air (Solid State)Ball Milling (No solvent) 85−89% Trace unreacted starting material
Table 2: Diagnostic Signatures of Moisture Contamination
Analytical MethodExpected Signature (Anhydrous)Contamination Signature (Wet System)
TLC (DCM:MeOH 9:1) Single dominant spot ( Rf​≈0.4 )Multiple polar spots ( Rf​<0.2 )
1 H-NMR (DMSO- d6​ ) Pyrimidine proton singlet at δ≈8.0 ppmLoss of formyl proton ( δ≈8.2 ppm), broad NH2​ peaks
In-Process Temp Gradual heating to 80∘C Uncontrolled exotherm during reagent addition

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . If the physical observations at any checkpoint deviate from the expected parameters, the system has failed the validation, allowing you to halt the experiment immediately.

Protocol A: Rigorously Anhydrous Solution-Phase Ring Closure

Best for large-scale, high-purity API synthesis.

Step 1: Reagent Preparation & Desiccation

  • Dry DMF and Formamide over activated 4Å molecular sieves for 48 hours. Validate dryness via Karl Fischer titration ( <50 ppm ).

  • Freshly distill POCl3​ under an argon atmosphere.

Step 2: Inert Atmosphere Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas bubbler.

  • Purge the system with ultra-high purity Argon for 15 minutes.

Step 3: Controlled Addition (Validation Checkpoint)

  • Dissolve 3-amino-4-formamido pyrazole (1.0 eq) in anhydrous DMF at 0∘C .

  • Add POCl3​ (1.5 eq) dropwise over 30 minutes.

  • Self-Validation Checkpoint: Observe the bubbler. A slow, steady release of gas indicates proper Vilsmeier complex formation. Violent, rapid bubbling indicates water contamination. If violent bubbling occurs, abort.

Step 4: Thermal Cyclization

  • Gradually heat the reaction mixture to 80∘C for 4 hours. Monitor the disappearance of the starting material via TLC[4].

Step 5: Aqueous Quench & Isolation

  • Cool the mixture to room temperature and pour it slowly over crushed ice.

  • Adjust the pH to 7.0 using saturated NaHCO3​ . The pyrazolo[3,4-d]pyrimidine will precipitate as a microcrystalline solid[3]. Filter and dry under vacuum at 60∘C .

Protocol S1 1. Reagent Desiccation S2 2. Inert Gas Purging S1->S2 S3 3. Controlled Addition S2->S3 S4 4. Thermal Cyclization S3->S4 S5 5. Aqueous Quench S4->S5

Self-validating anhydrous workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Protocol B: Moisture-Resilient Mechanochemical Ring Closure

Best for rapid library generation and bypassing strict anhydrous requirements[5],[6].

Step 1: Milling Preparation

  • Load 3-amino-4-formamido pyrazole (1.0 eq) and a solid acid catalyst (e.g., p -toluenesulfonic acid, 0.2 eq) into a stainless-steel milling jar.

  • Add 2 stainless-steel milling balls (10 mm diameter).

Step 2: Mechanochemical Cyclization

  • Seal the jar (ambient air is acceptable, as the lack of solvent mitigates bulk water interactions)[5].

  • Mill at 30 Hz for 45 minutes.

  • Self-Validation Checkpoint: Open the jar. The physical state should have transitioned from a loose powder to a dense, slightly sticky paste (indicating the release of water of dehydration). If the powder remains completely dry and free-flowing, the cyclization has not initiated; increase milling time.

Step 3: Isolation

  • Extract the paste with ethyl acetate, wash with water to remove the catalyst, and concentrate under reduced pressure to yield the pyrazolo[3,4-d]pyrimidine.

References

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study MDPI - Molecules URL:[Link][2]

  • Conducting moisture sensitive reactions under mechanochemical conditions ResearchGate / Mechanochemistry URL:[Link][5]

  • Allopurinol: Synthesis and Pharmacological Properties Imperial College London URL:[Link][1]

  • Process for the preparation of allopurinol (DE3325853A1) Google Patents URL:[3]

  • Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics PubMed Central (PMC) URL:[Link][6]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity Taylor & Francis Online URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 3-amino-4-formamido pyrazole quantification

An In-Depth Guide to the Development and Validation of a Quantitative HPLC Method for 3-amino-4-formamido pyrazole This guide provides a comprehensive, technically-grounded framework for the development and validation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development and Validation of a Quantitative HPLC Method for 3-amino-4-formamido pyrazole

This guide provides a comprehensive, technically-grounded framework for the development and validation of a robust analytical method for the quantification of 3-amino-4-formamido pyrazole. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, ensuring a self-validating and reliable protocol. This document compares a newly developed Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method against an alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing researchers, scientists, and drug development professionals with the data to make informed decisions for their specific analytical needs.

Introduction to 3-amino-4-formamido pyrazole and its Analytical Challenges

3-amino-4-formamido pyrazole is a heterocyclic amine, a class of compounds that serves as a critical building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. The accurate quantification of this intermediate is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of both amino and formamido groups on the pyrazole ring suggests a polar molecule, which can present challenges in traditional reversed-phase chromatography, such as poor retention.

This guide details the systematic development of a stability-indicating RP-HPLC method, a workhorse technique in the pharmaceutical industry known for its robustness and reliability.[1] We will then validate this method according to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

Comparative Analytical Technologies

For the quantification of 3-amino-4-formamido pyrazole, two powerful techniques stand out:

  • RP-HPLC-UV: A widely accessible and cost-effective technique that separates compounds based on their hydrophobicity and quantifies them via UV absorbance. It is the gold standard for routine quality control (QC) analysis.[4]

  • UPLC-MS/MS: An advanced technique offering higher resolution, speed, and unparalleled sensitivity and selectivity by coupling the separation power of UPLC with the mass-resolving capability of a tandem mass spectrometer.[5]

This guide will focus on developing the RP-HPLC-UV method and use UPLC-MS/MS as a performance benchmark.

Method development is not a random walk; it is a systematic process guided by the physicochemical properties of the analyte.[6] Our goal is to achieve a method that is specific, sensitive, and robust.

Analyte Characterization and Initial Considerations

  • Structure and Polarity: 3-amino-4-formamido pyrazole contains a polar pyrazole core and two polar functional groups (-NH2, -NHCHO). This indicates high water solubility and potentially weak retention on a non-polar C18 stationary phase.[7] Therefore, a mobile phase with a high aqueous component may be necessary.

  • UV Absorbance: The pyrazole ring is a chromophore. A UV scan of a dilute solution of the analyte in the mobile phase is the first experimental step. Based on similar pyrazole structures, a maximum absorbance (λ-max) is expected in the 200-260 nm range.[8][9][10] A photodiode array (PDA) detector is invaluable here for determining the optimal wavelength and assessing peak purity.

  • pKa: The amino group is basic. The pH of the mobile phase should be adjusted to at least 1.5-2.0 units away from the analyte's pKa to ensure a consistent, single ionic state, which is crucial for reproducible retention times and symmetrical peak shapes.[11] An acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) will protonate the amino group, enhancing retention on some C18 phases and improving peak shape.

Experimental Workflow for Method Development

MethodDevelopment cluster_prep Phase 1: Preparation & Scouting cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Characterize Analyte (UV Scan, Solubility) ColumnSelect Select Column (e.g., C18, 5µm, 150x4.6mm) Analyte->ColumnSelect MobilePhase Select Mobile Phase (ACN/Water, MeOH/Water) ColumnSelect->MobilePhase Gradient Gradient Scouting (Broad to Shallow) MobilePhase->Gradient Optimize Optimize Parameters (pH, Flow Rate, Temp) Gradient->Optimize Isocratic Convert to Isocratic (Optional) Optimize->Isocratic SST Define System Suitability Optimize->SST Isocratic->SST ForcedDeg Forced Degradation (Specificity Check) SST->ForcedDeg FinalMethod Finalized Method ForcedDeg->FinalMethod Validation cluster_params Validation Parameters cluster_process Execution cluster_output Outcome Specificity Specificity (Peak Purity, Resolution) Execute Execute Experiments Specificity->Execute Linearity Linearity & Range Linearity->Execute Accuracy Accuracy (% Recovery) Accuracy->Execute Precision Precision (Repeatability, Intermediate) Precision->Execute Limits LOD & LOQ Limits->Execute Robustness Robustness Robustness->Execute Protocol Define Validation Protocol & Acceptance Criteria Protocol->Execute Analyze Analyze Data (Statistics) Execute->Analyze Report Validation Report Analyze->Report

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Validation

A Comparative Guide to Formylation Agents in 3-Amino-4-Formamido Pyrazole Synthesis: Formic Acid vs. Formamide

For researchers and professionals in drug development, the synthesis of key heterocyclic intermediates is a critical step that demands efficiency, purity, and scalability. 3-Amino-4-formamido pyrazole is a vital building...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of key heterocyclic intermediates is a critical step that demands efficiency, purity, and scalability. 3-Amino-4-formamido pyrazole is a vital building block, notably for the production of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant therapeutic applications, including the gout medication allopurinol.[1][2] The crucial formylation step in its synthesis from 3-amino-4-nitropyrazole presents a choice between two common formylating agents: formic acid and formamide. This guide provides an in-depth, objective comparison of these two reagents, supported by established chemical principles and experimental insights, to empower you in making an informed decision for your synthetic needs.

Overall Synthetic Pathway

The synthesis of 3-amino-4-formamido pyrazole from 3-amino-4-nitropyrazole is a two-step process. The initial step involves the reduction of the nitro group at the 4-position to an amino group, yielding 3,4-diaminopyrazole. This is followed by the selective formylation of the more nucleophilic 4-amino group.

Synthetic_Pathway Start 3-Amino-4-nitropyrazole Intermediate 3,4-Diaminopyrazole Start->Intermediate Reduction (e.g., H2, Pd/C) End 3-Amino-4-formamido pyrazole Intermediate->End Selective Formylation

Caption: Overall synthetic route from 3-amino-4-nitropyrazole to 3-amino-4-formamido pyrazole.

Formylation Agent Deep Dive: Formic Acid

Formic acid is a widely used and highly efficient reagent for the N-formylation of amines.[3][4] Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by the nucleophilic amino group.

Mechanism of Formylation with Formic Acid

The reaction proceeds via a nucleophilic acyl substitution. The amino group of 3,4-diaminopyrazole attacks the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the formamide product. The reaction is often carried out with azeotropic removal of water to drive the equilibrium towards the product.

Formic_Acid_Mechanism cluster_0 Nucleophilic Attack cluster_1 Dehydration Diaminopyrazole R-NH₂ Formic_Acid HCOOH Diaminopyrazole->Formic_Acid Intermediate R-NH₂⁺-C(OH)₂-H Dehydration_Step R-NH₂⁺-C(OH)₂-H Intermediate->Dehydration_Step Proton Transfer Product R-NH-CHO Dehydration_Step->Product -H₂O Water H₂O

Caption: Mechanism of N-formylation using formic acid.

Experimental Protocol: Formic Acid
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-diaminopyrazole (1.0 eq.).

  • Solvent and Reagent Addition: Add toluene as the solvent, followed by the addition of 85-98% formic acid (1.2-2.0 eq.).[4]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-9 hours).[4]

  • Workup: Cool the reaction mixture to room temperature. The solvent and excess formic acid can be removed under reduced pressure. The resulting crude product is often of high purity. If necessary, purification can be achieved by recrystallization.

Performance Data: Formic Acid
ParameterObservationSupporting Evidence
Yield Generally high to excellent (often >90%)Numerous studies on the N-formylation of various amines report high yields.[3][4]
Reaction Temperature Moderate (reflux in toluene, ~110°C)The use of a Dean-Stark trap necessitates reflux conditions.[4]
Selectivity High for N-formylation over O-formylationFormic acid is known to selectively formylate amino groups in the presence of hydroxyl groups.[3]
Workup Simple evaporationThe volatile nature of toluene and formic acid allows for easy removal.[4]
Catalyst Requirement Generally not required, but can be acceleratedCatalysts like iodine or solid acids can be employed for faster reactions or lower temperatures.[5][6][7]

Formylation Agent Deep Dive: Formamide

Formamide serves a dual purpose in organic synthesis; it can act as a formylating agent and as a high-boiling point solvent. It is particularly prevalent in reactions that require high temperatures, such as the synthesis of fused heterocyclic systems.

Mechanism of Formylation with Formamide

Formamide is a less potent formylating agent compared to formic acid. The reaction with an amine requires thermal activation to proceed. At elevated temperatures, formamide can decompose to ammonia and carbon monoxide, or it can directly react with the amine, eliminating ammonia to form the desired formamide. In the context of 3-amino-4-formamido pyrazole synthesis, formamide is often used in excess and at high temperatures, which can also promote the subsequent cyclization to the pyrazolo[3,4-d]pyrimidine ring system.[1][8]

Formamide_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination Diaminopyrazole R-NH₂ Formamide HCONH₂ Diaminopyrazole->Formamide Δ Intermediate R-NH₂⁺-C(O⁻)H-NH₂ Elimination_Step R-NH₂⁺-C(O⁻)H-NH₂ Intermediate->Elimination_Step Proton Transfer Product R-NH-CHO Elimination_Step->Product -NH₃ Ammonia NH₃

Caption: Mechanism of N-formylation using formamide at elevated temperatures.

Experimental Protocol: Formamide
  • Setup: In a round-bottom flask equipped with a reflux condenser, place 3,4-diaminopyrazole (1.0 eq.).

  • Reagent/Solvent Addition: Add a significant excess of formamide, which will also serve as the solvent.

  • Reaction: Heat the mixture to a high temperature (typically 150-190°C).[8]

  • Monitoring: Monitor the reaction by TLC. The reaction time can vary depending on the temperature and substrate.

  • Workup: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration. The crude product may require purification by recrystallization to remove any by-products or unreacted starting material.

Performance Data: Formamide
ParameterObservationSupporting Evidence
Yield Moderate to goodYields can be variable and may be lower if side reactions or further cyclization occurs.
Reaction Temperature High (150-190°C)High temperatures are necessary to drive the reaction with the less reactive formamide.[8]
Selectivity Can be less selective; risk of further reactionAt high temperatures, the initially formed 3-amino-4-formamido pyrazole can undergo cyclization.[1][8]
Workup Precipitation and filtration, may require purificationThe high boiling point of formamide makes its removal by evaporation difficult.
Catalyst Requirement Not typically requiredThe reaction is thermally driven.

Head-to-Head Comparison: Formic Acid vs. Formamide

FeatureFormic AcidFormamide
Reactivity HighLow
Reaction Temperature Moderate (~110°C)High (150-190°C)
Reaction Time Typically 4-9 hoursVariable, can be shorter at very high temperatures
Typical Yield High to Excellent (>90%)Moderate to Good
Selectivity High for N-formylationModerate; risk of subsequent cyclization
Solvent Typically requires an inert solvent (e.g., toluene)Often used in excess as both reagent and solvent
Workup Simple evaporation of solvent and excess reagentProduct precipitation, filtration; removal of excess formamide can be challenging
Safety CorrosiveToxic, teratogenic
Cost-Effectiveness Generally inexpensive and used in near-stoichiometric amountsInexpensive, but used in large excess

Expert Recommendations and Concluding Remarks

The choice between formic acid and formamide for the synthesis of 3-amino-4-formamido pyrazole is contingent on the specific goals of the synthesis.

Choose Formic Acid for:

  • High-yield, clean synthesis of the intermediate: If the primary objective is to isolate pure 3-amino-4-formamido pyrazole in high yield, formic acid is the superior choice. Its high reactivity at moderate temperatures and the straightforward workup procedure minimize the formation of by-products and simplify purification.[3][4]

  • Chemoselective formylation: When working with substrates containing other sensitive functional groups, the milder conditions offered by formic acid provide greater control and selectivity.

Choose Formamide for:

  • One-pot formylation and cyclization: If the ultimate goal is the synthesis of a pyrazolo[3,4-d]pyrimidine like allopurinol, and isolation of the formylated intermediate is not necessary, formamide can be a practical option. The high temperatures required for formylation can also drive the subsequent cyclization reaction in the same pot.[1][8]

  • Simplicity in reagent handling (for one-pot reactions): Using formamide as both the reagent and solvent can simplify the experimental setup for a one-pot procedure.

Decision_Workflow Start Goal of Synthesis? Intermediate Isolate high-purity 3-amino-4-formamido pyrazole? Start->Intermediate Isolate intermediate OnePot One-pot synthesis to pyrazolo[3,4-d]pyrimidine? Start->OnePot Direct to final product FormicAcid Use Formic Acid Intermediate->FormicAcid Yes Formamide Use Formamide OnePot->Formamide Yes

Caption: Decision workflow for selecting the appropriate formylation agent.

References

  • MDPI. (2017, May 16). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Available at: [Link]

  • PMC. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Available at: [Link]

  • Google Patents. (1984). Process for the preparation of allopurinol.
  • Pharmaceutical Drug "Allopurinol". Synthesis and Properties of Allopurinol.
  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • PMC. (2011). Formylation of Amines. Available at: [Link]

  • PMC. (2017). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Available at: [Link]

  • Semantic Scholar. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]

  • ResearchGate. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Available at: [Link]

  • ResearchGate. Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. Available at: [Link]

  • SciSpace. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]

  • ResearchGate. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]

  • Thieme Chemistry. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. Available at: [Link]

  • Assiut University. (2020). Solvent-Free N‐Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. Available at: [Link]

  • Google Patents. (1988). N-formylation of amino carboxylic compounds with formamide.
  • MedCrave. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Available at: [Link]

Sources

Comparative

benchmarking green chemistry synthesis pathways for 3-amino-4-formamido pyrazole

An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals. Executive Summary The compound 3-amino-4-formamido pyrazole (commonly isolated as 3-amino-4-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, application scientists, and drug development professionals.

Executive Summary

The compound 3-amino-4-formamido pyrazole (commonly isolated as 3-amino-4-pyrazolecarboxamide hemisulfate) is a critical intermediate in the synthesis of allopurinol, a primary therapeutic agent for gout and hyperuricemia[1]. Historically, synthesizing this pyrazole derivative relied on multi-step pathways utilizing toxic organic solvents, resulting in high environmental factors (E-factors) and complex purification bottlenecks[].

This guide benchmarks the traditional synthesis against modern, one-pot green chemistry pathways. By replacing volatile organic compounds (VOCs) with aqueous systems and leveraging in-situ intermediate utilization, the green pathway drastically improves atom economy, safety, and yield[3].

Mechanistic Causality in Synthesis Design

To objectively evaluate these methodologies, we must analyze the causality behind the chemical architecture of both routes.

The Traditional Pathway: Historically, the condensation of cyanoacetamide (malonamide nitrile) and triethyl orthoformate was conducted in toxic solvents such as acetonitrile or toluene[]. Morpholine was often used in large, non-catalytic excesses[4].

  • The Flaw: This route requires the isolation, washing, and drying of the condensation intermediate before it can be reacted with hydrazine hydrate[]. This breaks the continuity of the synthesis, leading to mechanical yield losses, high energy consumption during solvent evaporation, and massive organic waste generation.

The Green Chemistry Pathway (Aqueous One-Pot): Modern sustainable protocols utilize an aqueous, one-pot system that eliminates intermediate isolation[3].

  • Solvent Replacement (Causality): Water replaces acetonitrile as the primary solvent[3]. Water is non-toxic, non-flammable, and uniquely supports the solubility profile of the reaction. It dissolves the initial reactants but allows the final hemisulfate salt to selectively crystallize, driving the equilibrium forward without organic solvent waste[3].

  • Catalytic Morpholine (Causality): Morpholine is retained but optimized strictly as a nucleophilic catalyst. It facilitates the formation of a highly reactive enamine intermediate from cyanoacetamide, priming it for rapid attack by the orthoformate[3].

  • Salt Formation (Causality): Following cyclization with hydrazine hydrate, dilute sulfuric acid is added[4]. The sulfate salt stabilizes the 3-amino-4-pyrazolecarboxamide, preventing the oxidative degradation of the amine group. Furthermore, the hemisulfate salt drastically reduces the compound's solubility in cold water, forcing an auto-purifying precipitation[].

PathwayLogic Start Raw Materials: Cyanoacetamide + Orthoformate Trad Traditional Route Acetonitrile Solvent Start->Trad Green Green Route Aqueous Solvent Start->Green Inter1 Isolated Intermediate (High Energy/Waste) Trad->Inter1 Inter2 In-Situ Intermediate (One-Pot Efficiency) Green->Inter2 Cyclization Hydrazine Cyclization Inter1->Cyclization Inter2->Cyclization Product 3-Amino-4-formamido pyrazole hemisulfate Cyclization->Product H2SO4 Addition

Figure 1: Mechanistic logic comparing traditional and green synthesis pathways.

Benchmarking: Traditional vs. Green Pathways

The following table summarizes the quantitative and qualitative performance metrics of both synthesis architectures based on industrial patent data and chemical benchmarking[1],[3],[4].

Performance MetricTraditional PathwayGreen One-Pot Pathway
Primary Solvent Acetonitrile / ToluenePurified Water
Reaction Architecture Multi-step with intermediate isolationOne-pot continuous process
Catalyst System Excess MorpholineCatalytic Morpholine
Average Yield 40% - 55%68% - 85%
Product Purity ~90% (Requires recrystallization)> 99% (Self-purifying salt)
Environmental Impact High VOC emissions, toxic wasteZero VOCs, easily neutralized aqueous effluent
Process Time 18 - 24 hours8 - 12 hours

Self-Validating Experimental Protocol: One-Pot Aqueous Synthesis

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system . Each step includes a specific physicochemical checkpoint that must be met before proceeding, ensuring the protocol acts as its own quality control mechanism[3],[4].

Step 1: Aqueous Dissolution & Activation
  • Action: Add cyanoacetamide and morpholine to purified water in a reaction vessel. The molar ratio of cyanoacetamide to morpholine should be approximately 1:0.80 to 1:1.20, with a weight ratio of cyanoacetamide to water of 1:0.50 to 1:1.50[3].

  • Causality: Morpholine acts as a base to deprotonate the active methylene group of cyanoacetamide.

  • Self-Validation Check: Stir until the solution becomes entirely homogenous. Complete dissolution visually confirms the successful formation of the reactive complex.

Step 2: Condensation
  • Action: Heat the solution to 45–70°C. Slowly drip trimethyl orthoformate (or triethyl orthoformate) into the reactor. Once the addition is complete, reflux the mixture for 2 to 8 hours[3].

  • Causality: The orthoformate provides the electrophilic carbon required to form the methanamide backbone.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) or HPLC. The step is validated when the cyanoacetamide peak/spot completely disappears, indicating total conversion to the condensate.

Step 3: Cyclization
  • Action: Without isolating the intermediate, add 85% hydrazine hydrate directly to the vessel. Rapidly heat the mixture to 90–100°C and maintain this temperature for at least 20 to 30 minutes[4].

  • Causality: Hydrazine acts as a bis-nucleophile, attacking the nitrile and the newly formed enamine to close the pyrazole ring.

  • Self-Validation Check: The reaction is highly exothermic. The ability of the system to maintain a stable temperature >90°C without external heat input (briefly) validates active cyclization[4].

Step 4: Acidification & Salt Formation
  • Action: Cool the mixture to below 40°C (ideally around 35°C). Slowly add dilute sulfuric acid and ice to initiate hydrolysis and salt formation[4].

  • Causality: The acid neutralizes the basic morpholine and hydrazine, while protonating the pyrazole derivative to form the highly stable, insoluble hemisulfate salt[].

  • Self-Validation Check: Use precision pH test paper or a calibrated pH meter. The acid addition must stop exactly when the pH reaches the 1.0–4.0 range[4]. Failure to reach this range will result in incomplete precipitation.

Step 5: Isolation
  • Action: Chill the reactor to 5°C to maximize crystallization. Perform suction filtration and wash the resulting filter cake sequentially with purified cold water and a minimal amount of acetone[4]. Vacuum dry the product at 60°C[4].

  • Self-Validation Check: The final product must present as a white to yellowish crystalline powder[5]. A yield calculation of >68% with a melting point verification confirms the success of the green synthesis[1].

GreenWorkflow S1 Step 1: Aqueous Dissolution Cyanoacetamide + Morpholine S2 Step 2: Condensation Add Orthoformate (45-70°C) S1->S2 Visual: Complete dissolution S3 Step 3: Cyclization Add Hydrazine Hydrate (90-100°C) S2->S3 Analytical: TLC validation S4 Step 4: Acidification Cool & Add H2SO4 (pH 1-4) S3->S4 Thermal: Exothermic control S5 Step 5: Isolation Filtration & Crystallization S4->S5 Chemical: pH 1-4 confirmed

Figure 2: Step-by-step self-validating workflow for the green one-pot synthesis.

References

  • [1] CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate. Google Patents.1

  • [3] CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents. 3

  • [4] CN104387394A - Preparation method of allopurinol. Google Patents. 4

  • [5] CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate. CymitQuimica. 5

  • [] Allopurinol and Impurities. BOC Sciences.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4-formamido pyrazole

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safe handling procedures for 3-Amino-4-formamido pyrazole. As a niche reagent, a specific Safety Data Sheet (SDS) may...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safe handling procedures for 3-Amino-4-formamido pyrazole. As a niche reagent, a specific Safety Data Sheet (SDS) may not always be readily accessible. Therefore, this guide synthesizes data from structurally analogous compounds, such as 3-Aminopyrazole, and established laboratory safety principles to create a robust operational plan. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost safety, ensuring both personal protection and data integrity.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the potential hazards. Based on data from closely related aminopyrazole compounds, we can infer a likely hazard profile for 3-Amino-4-formamido pyrazole. This proactive approach is a cornerstone of a strong safety culture. Assume that any uncharacterized compound is hazardous.[1]

Table 1: Inferred Hazard Profile for 3-Amino-4-formamido pyrazole

Hazard ClassGHS Hazard StatementPotential EffectsSource (Analogous Compound)
Skin Corrosion/Irritation H315: Causes skin irritation.May cause redness, itching, and inflammation upon contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation. (Category 1 for some analogs)Risk of severe eye damage, potentially irreversible. Dust can be highly irritating.[2]
Skin Sensitization May cause an allergic skin reaction.Repeated exposure may lead to an allergic rash or other immune responses.[2]
Acute Oral Toxicity Harmful if swallowed.Ingestion can cause significant harm.[2]
Respiratory Irritation H335: May cause respiratory irritation.Inhalation of dust may irritate the nose, throat, and lungs.[3]

This profile dictates that the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of the solid powder.

Core Protective Equipment: Your Primary Defense

The selection of PPE is not a matter of convenience; it is a scientifically-driven decision based on the hazard assessment. The following equipment is mandatory when handling 3-Amino-4-formamido pyrazole in its solid form or in solution.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).[3][4]The inner glove protects against contamination during outer glove removal. The outer glove provides the primary barrier against skin irritation and potential sensitization. Always inspect gloves for tears or holes before use.[5]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when handling the powder or during procedures with a high splash potential.[1]Protects against dust particles and liquid splashes that can cause severe eye damage.[6] Standard safety glasses are insufficient.
Body Protection A fully-buttoned laboratory coat with long sleeves.Prevents contact of the chemical with skin on the arms and body and protects personal clothing.[7]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood .[6]A fume hood is the primary engineering control to prevent inhalation of aerosolized dust, which can cause respiratory tract irritation.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes risk and ensures procedural consistency. The following protocol outlines the essential steps for safely handling 3-Amino-4-formamido pyrazole from preparation to cleanup.

Step 1: Preparation & Pre-Handling Safety Check
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.[6]

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in Table 2. Meticulously inspect each item, especially gloves, for any signs of damage or degradation.[5]

  • Prepare Your Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper to contain any minor spills.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[4]

Step 2: Handling the Compound (Inside a Fume Hood)
  • Don PPE: Put on your lab coat, followed by safety goggles, the inner pair of gloves, and then the outer pair of gloves. If weighing the powder, also put on a face shield.

  • Weighing: Use a tared weigh boat or paper. Handle the container of 3-Amino-4-formamido pyrazole slowly and deliberately to avoid creating airborne dust. Use only the smallest practical quantity for your experiment.[3]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. If the procedure involves adding acid, always add the acid to the water (or other solvent), never the other way around, to control any exothermic reactions.[6]

  • Container Management: Keep the primary container of the chemical tightly sealed when not in use.[7]

Step 3: Post-Handling & Decontamination
  • Decontaminate: Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol, unless incompatible) and dispose of the cleaning materials as hazardous waste.

  • Remove PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer pair of gloves. Then, remove the face shield and lab coat. Finally, remove the inner pair of gloves.[1]

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after the work is complete, even though gloves were worn.[7]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Assess Hazards (Review this Guide & SDS of Analogs) B 2. Verify Fume Hood is Certified & Operational A->B D 4. Weigh/Measure Smallest Practical Quantity C 3. Inspect & Don All Required PPE B->C C->D Begin Work E 5. Perform Experiment (e.g., Prepare Solution) D->E F 6. Decontaminate Workspace & Equipment E->F Complete Work H 8. Doff PPE Correctly G 7. Dispose of Waste (Chemical & Contaminated PPE) F->G G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of 3-Amino-4-formamido pyrazole.

Disposal Plan: Responsible Stewardship

Proper disposal is as critical as safe handling. All materials contaminated with 3-Amino-4-formamido pyrazole are considered hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated bench paper, used weigh boats, and disposable PPE (especially gloves), in a designated and clearly labeled hazardous waste container.[3] The label should include the full chemical name and associated hazards.[7]

  • Disposal Protocol: Do not mix this waste with other waste streams unless compatibility has been confirmed. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Adherence to local, state, and federal regulations is mandatory.[8]

By integrating this expert guidance into your laboratory's standard operating procedures, you build a foundation of safety and scientific integrity. This proactive approach to chemical handling not only protects you and your colleagues but also ensures the reliability and reproducibility of your critical research.

References

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. Available at: [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Available at: [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Available at: [Link]

  • Lab Supplies. 3-Aminopyrazole, 5 grams. Available at: [Link]

Sources

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